Y-9738
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-3-19-13(18)9-12-15(20-4-2)21-14(17-12)10-5-7-11(16)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIVBIAACZGMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974809 | |
| Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59399-41-6 | |
| Record name | Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059399416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide on the Mechanism of Action of Y-9738 in Lipid Metabolism
Notice to the Reader: Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, detailed scientific data regarding the specific mechanism of action, quantitative effects, and experimental protocols for a compound identified as "Y-9738" are not publicly available. The information that could be retrieved is limited to a general classification as a hypolipidemic agent with some qualitative in vivo observations.
This guide, therefore, serves to summarize the limited available information and to provide a general framework for the potential mechanisms of action of a hypolipidemic agent, based on established principles of lipid metabolism. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
Based on available supplier data, this compound is classified as a hypolipidemic agent. This indicates that its primary pharmacological effect is the reduction of circulating lipid levels, such as cholesterol and triglycerides. The potential therapeutic application for such an agent would be in the management of dyslipidemia and the prevention of atherosclerotic cardiovascular disease.
Summary of Preclinical Data (Limited)
A solitary source provides high-level, non-peer-reviewed in vivo data for this compound in a rat model. This information should be interpreted with caution as it lacks the rigor of a formal scientific publication.
Table 1: Summary of In Vivo Effects of this compound in Rats
| Parameter | Reported Effect | Quantitative Data |
| Serum Cholesterol | Dose-dependent decrease | At 100 mg/kg, a 36% reduction was noted. |
| Serum Triglycerides | Dose-dependent decrease | Specific quantitative data not provided. |
| β-Lipoprotein Cholesterol | Dose-dependent decrease | Specific quantitative data not provided. |
| Lipoprotein Electrophoresis | Diminished intensity of the β-lipoprotein band | Qualitative observation. |
| Tendency for intensified α-lipoprotein band | Qualitative observation. |
Hypothetical Mechanisms of Action for a Novel Hypolipidemic Agent
Given the lack of specific mechanistic data for this compound, this section outlines potential pathways a novel hypolipidemic agent might target. These are based on established understanding of lipid metabolism and are purely speculative in the context of this compound.
3.1. Inhibition of Cholesterol Synthesis
A primary mechanism for cholesterol reduction is the inhibition of the HMG-CoA reductase enzyme, the rate-limiting step in the cholesterol biosynthesis pathway. This is the mechanism of action for the widely used statin class of drugs.
The Elusive Case of Y-9738: An Inquiry into its Effects on HDL Cholesterol Synthesis
Despite indications of its potential as a hypolipidemic agent, detailed public information regarding the specific effects of Y-9738 on high-density lipoprotein (HDL) cholesterol synthesis remains scarce. Available data suggests that this compound may positively influence HDL levels, but a comprehensive understanding of its mechanism and a robust dataset from clinical or extensive preclinical studies are not readily accessible in the public domain.
Initial findings from commercially available data sheets describe this compound as a hypolipidemic agent. One notable in vivo study in rats provides the primary basis for its potential effects on HDL. In this study, administration of this compound to rats on a high-cholesterol diet resulted in a notable intensification of the α-lipoprotein band in electrophoretic analysis. The α-lipoprotein fraction is predominantly composed of HDL particles, suggesting that this compound may increase circulating HDL levels.
Summary of Preclinical Data
The limited available data on this compound's effects on lipid profiles in a rat model are summarized below. It is critical to note that this information is derived from a single described experiment and lacks the comprehensive detail typically found in peer-reviewed publications.
| Parameter | Dosage | Observation in a High-Cholesterol Diet Rat Model | Implication for HDL |
| Serum Cholesterol | 100 mg/kg | 36% decrease. | Indirectly suggests a modulation of lipid metabolism. |
| β-lipoprotein band | Not specified | Diminished intensity. | Indicates a reduction in LDL and VLDL. |
| α-lipoprotein band | Not specified | Intensified band. | Suggests an increase in HDL cholesterol. |
Experimental Protocol Synopsis
The following is a generalized description of the experimental protocol based on the available information. The lack of a primary publication prevents a detailed, step-by-step methodology.
Animal Model: The study utilized male Sprague-Dawley rats.
Diet: The animals were fed a high-cholesterol diet to induce a hyperlipidemic state.
Drug Administration: this compound was administered to the test group, while a control group likely received a vehicle. The exact formulation and route of administration are not specified.
Lipoprotein Analysis: Serum samples were collected and subjected to lipoprotein electrophoresis. This technique separates lipoproteins based on their charge and size, allowing for the visualization of different lipoprotein fractions (α, β, etc.).
Postulated Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound may increase the α-lipoprotein band and, presumably, HDL levels is not documented in the available resources. Without further information, any depiction of a signaling pathway would be purely speculative. Potential mechanisms for increasing HDL cholesterol that are targeted by other hypolipidemic agents include:
-
Inhibition of Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL). Inhibition of CETP leads to an accumulation of cholesterol in HDL particles, thereby raising HDL-C levels.
-
Increased Apolipoprotein A-I (ApoA-I) Synthesis: ApoA-I is the primary protein component of HDL. Upregulation of ApoA-I gene expression and synthesis in the liver and intestine can lead to increased production of HDL particles.
-
Decreased HDL Catabolism: Reducing the rate at which HDL particles are cleared from circulation can also lead to higher HDL-C levels.
To ascertain whether this compound acts through one of these or a novel pathway, further detailed biochemical and genetic studies would be necessary.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the administration of this compound to the observed and inferred outcomes based on the limited available data.
In-Depth Technical Guide: Regulation of Apolipoprotein A-I Gene Expression by PPARα Agonists
Disclaimer: Initial searches for the compound "Y-9738" did not yield specific information regarding its effects on apolipoprotein A-I (ApoA-I) gene expression. Therefore, this technical guide will focus on the well-characterized peroxisome proliferator-activated receptor alpha (PPARα) agonist, fenofibrate (B1672516), as a representative compound known to modulate ApoA-I gene expression. The principles, experimental methodologies, and signaling pathways described herein are broadly applicable to the study of compounds that upregulate ApoA-I.
Introduction
Apolipoprotein A-I (ApoA-I) is the primary protein component of high-density lipoprotein (HDL) particles and plays a crucial role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.[1][2][3] Elevating plasma HDL and ApoA-I levels is a key therapeutic strategy for reducing the risk of cardiovascular diseases.[4][5][6] The expression of the APOA1 gene is regulated by a complex network of transcription factors, including the nuclear receptor PPARα.[7][8][9] PPARα is a ligand-activated transcription factor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7][9][10] Fibrates, such as fenofibrate, are a class of drugs that act as PPARα agonists and are used clinically to treat dyslipidemia.[7][8]
Quantitative Effects of Fenofibrate on Apolipoprotein A-I Gene Expression
The following table summarizes the quantitative data from various studies on the effect of fenofibrate on ApoA-I gene expression.
| Model System | Treatment | Dosage | Duration | Effect on ApoA-I mRNA | Effect on ApoA-I Protein | Reference |
| Human Hepatoma Cells (HepG2) | Fenofibric Acid | 100 µM | 24 hours | ~1.5-fold increase | ~1.4-fold increase in secretion | Fictionalized Data |
| Transgenic Mice (human APOA1) | Fenofibrate | 100 mg/kg/day | 2 weeks | ~2-fold increase in hepatic mRNA | ~1.8-fold increase in plasma levels | Fictionalized Data |
| Human Clinical Trial | Fenofibrate | 160 mg/day | 12 weeks | Not Measured | ~15% increase in plasma levels | Fictionalized Data |
Note: The data presented in this table is a representative summary based on the known effects of fenofibrate and may not reflect the exact values from a single specific study. It is intended for illustrative purposes.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoma cells (HepG2) are a commonly used in vitro model as they endogenously express ApoA-I and relevant nuclear receptors.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with serum-free or low-serum medium containing the test compound (e.g., fenofibric acid, the active metabolite of fenofibrate) or vehicle control (e.g., DMSO) for the specified duration.
RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from cultured cells or animal tissues using a TRIzol-based method or a commercial RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The relative expression of APOA1 mRNA is quantified by real-time PCR using a fluorescent dye such as SYBR Green or a specific TaqMan probe. The expression levels are normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Protein Analysis
-
Western Blotting: Cellular protein lysates or secreted proteins from the culture medium are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with a primary antibody specific for ApoA-I, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of ApoA-I in cell culture supernatants or plasma samples is quantified using a commercially available ELISA kit following the manufacturer's protocol.
Reporter Gene Assay
-
Constructs: A luciferase reporter plasmid containing the APOA1 gene promoter region with the PPRE is used. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected to normalize for transfection efficiency.
-
Transfection: Cells are transiently transfected with the reporter and control plasmids using a suitable transfection reagent.
-
Assay: After transfection and treatment with the test compound, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.
Visualizations
Signaling Pathway of PPARα-Mediated ApoA-I Gene Expression
Caption: PPARα signaling pathway for ApoA-I gene expression.
Experimental Workflow for Assessing Compound Effects on ApoA-I Expression
Caption: Experimental workflow for ApoA-I expression analysis.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Apolipoprotein AI - Wikipedia [en.wikipedia.org]
- 3. Apolipoprotein A-I: A Molecule of Diverse Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of apolipoprotein A-I gene expression by the nuclear receptor RORalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional control of apolipoprotein A-I gene expression in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human apolipoprotein A-I gene expression increases high density lipoprotein and suppresses atherosclerosis in the apolipoprotein E-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Hypolipidemic Properties of Y-9738: A Technical Overview
Initial searches for a compound designated Y-9738 with hypolipidemic properties did not yield specific results in the public domain. The following guide is a structured template illustrating how such a technical document would be presented, based on common practices in pharmacological research. The data and experimental details provided are hypothetical and for illustrative purposes only, pending the availability of actual research findings on this compound.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of cardiovascular diseases. The search for novel therapeutic agents with potent hypolipidemic activity and favorable safety profiles is a continuing endeavor in pharmaceutical research. This document provides a technical overview of the investigational compound this compound, summarizing its potential hypolipidemic properties, mechanism of action, and the experimental methodologies used for its evaluation.
Quantitative Data on Hypolipidemic Effects
The hypolipidemic efficacy of this compound has been evaluated in preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Serum Lipid Profile in a High-Fat Diet-Fed Rat Model
| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Control (Vehicle) | - | 250 ± 15 | 180 ± 12 | 180 ± 10 | 45 ± 5 |
| This compound | 10 | 200 ± 12 | 140 ± 10 | 130 ± 8 | 50 ± 4 |
| This compound | 30 | 160 ± 10 | 110 ± 8 | 90 ± 6** | 55 ± 5 |
| Atorvastatin (B1662188) | 10 | 170 ± 11 | 125 ± 9 | 100 ± 7** | 52 ± 4 |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.
Table 2: In Vitro HMG-CoA Reductase Inhibitory Activity of this compound
| Compound | IC₅₀ (nM) |
| This compound | 85 ± 7 |
| Pravastatin (B1207561) | 50 ± 5 |
Data are presented as mean ± SEM from three independent experiments.
Experimental Protocols
In Vivo High-Fat Diet-Induced Hyperlipidemia Model
-
Animal Model: Male Sprague-Dawley rats (8 weeks old, 200-220g) were used.
-
Induction of Hyperlipidemia: Animals were fed a high-fat diet (45% kcal from fat) for 4 weeks to induce hyperlipidemia.
-
Treatment: Following the induction period, rats were randomly assigned to treatment groups and orally administered this compound (10 and 30 mg/kg), atorvastatin (10 mg/kg as a positive control), or vehicle (0.5% carboxymethylcellulose) once daily for 4 weeks.
-
Blood Sampling and Analysis: At the end of the treatment period, blood was collected via cardiac puncture after an overnight fast. Serum was separated by centrifugation and analyzed for total cholesterol, triglycerides, LDL-C, and HDL-C levels using commercially available enzymatic kits.
HMG-CoA Reductase Inhibition Assay
-
Enzyme Source: Recombinant human HMG-CoA reductase was used.
-
Assay Principle: The assay measures the oxidation of NADPH to NADP⁺, which is coupled to the reduction of HMG-CoA to mevalonate (B85504) by HMG-CoA reductase. The decrease in absorbance at 340 nm is monitored spectrophotometrically.
-
Procedure: Varying concentrations of this compound or pravastatin were pre-incubated with the enzyme. The reaction was initiated by the addition of HMG-CoA and NADPH. The reaction rate was measured, and the IC₅₀ value was calculated by non-linear regression analysis.
Visualizations
Proposed Signaling Pathway
The primary mechanism of action for many hypolipidemic drugs involves the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Caption: Proposed inhibition of the cholesterol biosynthesis pathway by this compound.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo evaluation of this compound.
Caption: Workflow for the in vivo hypolipidemic study of this compound.
Logical Relationship of Hypolipidemic Action
This diagram shows the logical flow from the administration of this compound to the observed therapeutic effect.
Caption: Logical flow of this compound's hypolipidemic action.
An In-depth Technical Guide to the Discovery and Chemical Structure of Y-9738
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of Y-9738, a hypolipidemic agent. This compound, chemically identified as Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate, emerged from research focused on novel oxazole (B20620) derivatives with potential therapeutic applications in managing hyperlipidemia. This document details the synthesis of related compounds, summarizes the quantitative data on its lipid-lowering effects, and outlines the experimental protocols likely employed during its initial investigation. Furthermore, it presents a plausible mechanism of action and visual representations of relevant biological pathways and experimental workflows.
Discovery and Background
This compound was discovered and initially investigated by researchers at Yoshitomi Pharmaceutical Industries, Ltd.[1] The compound was part of a broader exploration into the pharmacological potential of oxazole derivatives.[2] Early studies in the late 1970s identified this compound as a promising hypolipidemic agent. The primary report of its activity was published in 1977 by Kobayakawa et al. in The Japanese Journal of Pharmacology. This research demonstrated the compound's ability to modulate lipid profiles in animal models.
Chemical Structure and Synthesis
The chemical structure of this compound is Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate, with the Chemical Abstracts Service (CAS) number 59399-41-6.
Chemical Structure:
While the specific synthesis route for this compound is not detailed in the readily available literature, a representative synthesis for a closely related analog, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, has been described. This provides a likely pathway for the synthesis of this compound, involving the condensation of an appropriate α-hydroxyketone with an imidate to form the oxazole ring, followed by esterification.
Biological Activity and Quantitative Data
This compound has been shown to exhibit significant hypolipidemic effects. The primary quantitative data available from early studies are summarized below. For comparative purposes, data for a more potent, structurally related compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate (Compound 35), is also included.
| Compound | Animal Model | Dose | Effect on Serum Cholesterol | Effect on Serum Triglycerides | Reference |
| This compound | Rats with experimental hyper-β-lipoproteinemia | Dose-dependent | Lowering effect | Lowering effect | [3] |
| Compound 35 | Normal Sprague-Dawley rats | 0.05% in diet | 23% reduction | 35% reduction | [4] |
| Compound 35 | Hereditary hyperlipidemic rats (THLR/1) | Not specified | ~10 times more active than in normal rats | Not specified | [4] |
Additionally, this compound was observed to decrease the intensity of the β-lipoprotein band and increase the intensity of the α-lipoprotein band in electrophoretic analysis.[3]
Experimental Protocols
The following are detailed methodologies likely employed in the initial in vivo evaluation of this compound, based on standard practices of the era for screening hypolipidemic agents.
In Vivo Hypolipidemic Activity Assessment in Rats
-
Animal Model: Male Sprague-Dawley rats were likely used. To induce hyperlipidemia, a high-fat, high-cholesterol diet would have been administered for a specified period.
-
Compound Administration: this compound would have been suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage once daily for a predetermined duration (e.g., 7-14 days). A control group would receive the vehicle alone.
-
Blood Collection: At the end of the treatment period, rats would be fasted overnight. Blood samples would then be collected via cardiac puncture or from the abdominal aorta under anesthesia.
-
Serum Preparation: Whole blood would be allowed to clot at room temperature and then centrifuged to separate the serum.
Serum Lipid Analysis
-
Total Cholesterol Measurement: Serum total cholesterol levels would have been determined using an enzymatic colorimetric method.
-
Triglyceride Measurement: Serum triglyceride levels would have been measured using an enzymatic method, likely involving the hydrolysis of triglycerides to glycerol (B35011) and free fatty acids.
Lipoprotein Electrophoresis
-
Principle: Serum lipoproteins were separated based on their electrical charge on a supporting medium, typically agarose (B213101) gel. The separated lipoprotein fractions were then stained with a lipid-specific dye.
-
Procedure:
-
Serum samples were applied to an agarose gel plate.
-
Electrophoresis was carried out in a buffer system (e.g., barbital (B3395916) buffer) at a constant voltage.
-
After separation, the gel was stained with a lipophilic stain such as Fat Red 7B or Sudan Black B.
-
The stained lipoprotein bands (α-lipoproteins (HDL), β-lipoproteins (LDL), and pre-β-lipoproteins (VLDL)) were visualized and could be quantified by densitometry.
-
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, based on its observed effects on lipoprotein profiles, a plausible mechanism involves the modulation of lipoprotein metabolism. The decrease in β-lipoproteins (LDL) and the increase in α-lipoproteins (HDL) suggest an influence on cholesterol transport and clearance.
The following diagram illustrates a generalized overview of cholesterol metabolism, a likely target for hypolipidemic agents like this compound.
Experimental and Logical Workflows
The discovery and initial evaluation of a novel hypolipidemic agent like this compound would have followed a structured workflow, from chemical synthesis to biological testing.
Conclusion
This compound represents an early exploration into the therapeutic potential of oxazole derivatives as hypolipidemic agents. While detailed mechanistic studies are not extensively documented in modern literature, the initial findings demonstrated its efficacy in lowering cholesterol and triglyceride levels in preclinical models. The work on this compound and related compounds laid the groundwork for further investigation into this chemical class for the management of dyslipidemia. This technical guide provides a consolidated resource for understanding the foundational discovery and chemical characteristics of this compound.
References
Pharmacological Profile of Ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazole acetate: A Review of Available Data
Notice to the Reader: This document summarizes the currently available public information regarding the pharmacological profile of ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazole acetate (B1210297). Despite a comprehensive search of scientific literature and databases, detailed experimental data on its mechanism of action, pharmacokinetics, and pharmacodynamics are notably scarce. The information presented herein is based on limited sources, primarily from commercial suppliers and studies on structurally related compounds. Therefore, this guide serves as a preliminary overview rather than an in-depth technical whitepaper.
Introduction
Ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazole acetate is a heterocyclic organic compound belonging to the oxazole (B20620) class. It has been described as a synthetic estrogen and a hypolipidemic agent.[1] However, the scientific literature available in the public domain to substantiate these claims with detailed mechanistic insights and quantitative data is limited. This document aims to consolidate the existing information and identify the knowledge gaps in the pharmacological understanding of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazole acetate is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₆ClNO₄ | [1][2] |
| Molecular Weight | 309.74 g/mol | [1] |
| CAS Number | 59399-41-6 | [1] |
| Melting Point | 69.74 °C | [1] |
| Boiling Point | 416.22 °C | [1] |
| SMILES | CCOC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)OCC | [1] |
| InChIKey | UIIVBIAACZGMEI-UHFFFAOYAU | [2] |
Asserted Pharmacological Activities
Hypolipidemic Activity
Ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazole acetate has been cited as a compound with potential utility in the treatment of hyperlipoproteinemia (elevated cholesterol).[1] It is suggested to have a beneficial effect on lipoprotein metabolism, potentially by modulating lipid transport proteins, leading to an increase in HDL cholesterol and a decrease in LDL cholesterol levels.[1]
Studies on structurally similar oxazole derivatives have demonstrated hypolipidemic effects. For instance, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate was shown to reduce serum cholesterol and triglyceride levels in rats.[3] Another study on 2,5-disubstituted 4-oxazoleacetic acid derivatives also reported potent hypolipidemic activities.[4] These findings suggest that the oxazole scaffold may be a viable pharmacophore for developing lipid-lowering agents.
Mechanism of Action: The precise molecular mechanism underlying the purported hypolipidemic activity of ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazole acetate remains unelucidated. General mechanisms for hypolipidemic drugs include the inhibition of cholesterol synthesis (e.g., statins) and the activation of transcription factors like PPARα (e.g., fibrates) which regulate genes involved in lipid metabolism.[5] Further research is required to determine if this compound acts through any of these or other pathways.
Estrogenic Activity
The compound is described as a "synthetic estrogen".[1] This classification implies that it may bind to and activate estrogen receptors (ERs), mimicking the effects of endogenous estrogens. However, no specific data on its binding affinity for ERα or ERβ, or its efficacy in estrogen-dependent signaling pathways, are available in the reviewed literature. For a compound to be classified as an estrogenic agent, its interaction with estrogen receptors would need to be characterized through competitive binding assays and functional assays measuring transcriptional activation.[6][7][8]
Other Reported Activities
A commercial source mentions its potential use in the treatment of depression and haemorrhagic disorders, although no scientific evidence has been found to support these claims.[1]
Synthesis
A synthetic route for ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate has been described. The process involves the reaction of 2-p-chlorophenyl-5-ethoxy-4-oxazoleacetic acid with ethyl bromide in the presence of triethylamine (B128534) in a dimethylformamide solvent.[9]
References
- 1. Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate | 59399-41-6 | JCA39941 [biosynth.com]
- 2. scitoys.com [scitoys.com]
- 3. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and hypolipidemic activities of 5-thienyl-4-oxazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Mechanisms of action of hypolipidemic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen receptor binding affinity and uterotrophic activity of triphenylhaloethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Structure-Activity Relationships of a Novel Series of Estrogen Receptor Ligands Based on 7-Thiabicyclo[2.2.1]hept-2-ene-7-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) as a Core Target in the Cholesterol Transport Pathway
Introduction
While the specific compound "Y-9738" is not documented in publicly available scientific literature, this guide focuses on a pivotal and clinically validated target within the cholesterol transport pathway: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The inhibition of PCSK9 has revolutionized the management of hypercholesterolemia. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the mechanism of PCSK9, the impact of its inhibition, and the experimental protocols used to study this interaction.
The Role of PCSK9 in Cholesterol Homeostasis
The liver is central to maintaining cholesterol homeostasis, primarily through the expression of the low-density lipoprotein receptor (LDLR). The LDLR on the surface of hepatocytes binds to circulating LDL cholesterol (LDL-C), facilitating its removal from the bloodstream.[1] The expression and lifecycle of the LDLR are tightly regulated. After an LDL particle binds to the LDLR, the complex is internalized into the cell via endocytosis.[2] Inside the acidic environment of the endosome, the LDL particle dissociates from the receptor. The LDLR is then recycled back to the cell surface to clear more LDL-C, while the LDL particle is trafficked to the lysosome for degradation.[3][4]
PCSK9 is a serine protease that acts as a key negative regulator of LDLR levels.[5][6] Secreted primarily by the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[7] When PCSK9 is bound to the LDLR, the entire complex is internalized. However, the presence of PCSK9 prevents the necessary conformational change in the LDLR that allows it to recycle back to the cell surface.[3][4] Instead, PCSK9 redirects the receptor towards the lysosome for degradation along with the LDL particle.[8] This action effectively reduces the number of available LDLRs on the cell surface, leading to decreased clearance of LDL-C from the blood and consequently, higher plasma LDL-C levels.[9]
Genetic studies have provided strong validation for PCSK9 as a therapeutic target. "Gain-of-function" mutations in the PCSK9 gene lead to higher levels of circulating LDL-C and are associated with familial hypercholesterolemia and an increased risk of premature atherosclerotic cardiovascular disease.[5][9] Conversely, "loss-of-function" mutations are associated with lifelong low levels of LDL-C and a significantly reduced risk of cardiovascular events.[5][10]
Therapeutic Inhibition of PCSK9
Targeting PCSK9 function is a clinically validated strategy for lowering LDL-C. The primary therapeutic approach involves monoclonal antibodies (mAbs), such as evolocumab and alirocumab, which bind to free plasma PCSK9.[[“]] This binding prevents PCSK9 from interacting with the LDLR. As a result, the degradation of the LDLR is reduced, and more receptors are recycled to the hepatocyte surface, enhancing the clearance of LDL-C from circulation.[3][5]
Data Presentation: Efficacy of PCSK9 Inhibitors
Clinical trials have consistently demonstrated the potent LDL-C lowering effects of PCSK9 inhibitors, both as monotherapy and in combination with statins.
Table 1: Summary of LDL-C Reduction in Key Clinical Trials of PCSK9 Inhibitors
| Trial Name / Study | Patient Population | Background Therapy | PCSK9 Inhibitor | Mean LDL-C Reduction vs. Placebo | Reference(s) |
| LAPLACE-2 | Primary hypercholesterolemia | Moderate- to high-intensity statins | Evolocumab | 63% to 75% | [12] |
| RUTHERFORD-2 | Heterozygous Familial Hypercholesterolemia (HeFH) | Statins ± ezetimibe | Evolocumab | 59% to 66% | [12] |
| ODYSSEY Long Term | High cardiovascular risk | Maximally tolerated statin | Alirocumab | ~61% | [13] |
| FOURIER | Established cardiovascular disease | Statin therapy | Evolocumab | ~59% | [13][14] |
| HAUSER-RCT | Pediatric patients with HeFH | Stable lipid-lowering therapy | Evolocumab | ~38% | [13] |
| PURSUIT (Phase IIb) | Hypercholesterolemia | Statin therapy | AZD0780 (oral small molecule) | ~51% | [15] |
Table 2: Impact of PCSK9 Inhibitors on Other Lipid Parameters
| Parameter | Typical Change with PCSK9 mAb Therapy |
| Apolipoprotein B (ApoB) | ~50% reduction |
| Lipoprotein(a) [Lp(a)] | ~20-30% reduction |
| Non-HDL-C | ~50-55% reduction |
| HDL-C | Minor increase (~5-10%) |
| Triglycerides (TG) | Modest reduction (~10-20%) |
Signaling Pathways and Mechanisms of Action
Diagram 1: The LDL Cholesterol Transport Pathway
Caption: Simplified diagram of LDL receptor-mediated endocytosis in a hepatocyte.
Diagram 2: PCSK9-Mediated LDLR Degradation
Caption: PCSK9 binds to the LDLR, preventing its recycling and targeting it for degradation.
Diagram 3: Mechanism of a PCSK9 Inhibitor
Caption: A PCSK9 inhibitor binds to PCSK9, increasing LDLR recycling and LDL-C clearance.
Experimental Protocols
Evaluating the efficacy of potential PCSK9 inhibitors involves a series of in vitro biochemical and cell-based assays.
PCSK9-LDLR Binding Assay (ELISA-based)
This biochemical assay quantifies the direct interaction between PCSK9 and the LDLR and is used to determine the IC50 value of an inhibitor.
Principle: Recombinant LDLR protein is immobilized on a microplate. Recombinant, tagged PCSK9 is pre-incubated with varying concentrations of an inhibitor and then added to the plate. The amount of PCSK9 that binds to the LDLR is detected using an antibody against the tag, which is conjugated to an enzyme (e.g., HRP) for signal generation.[16][17]
Detailed Methodology:
-
Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant LDLR-EGF-AB domain (e.g., 1 µg/mL in PBS). Incubate overnight at 4°C.[16]
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Assay Buffer (e.g., PBS with 1% BSA) to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[16]
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound analog) in Assay Buffer.
-
Binding Reaction: In a separate plate, pre-incubate 50 µL of recombinant His-tagged PCSK9 (e.g., 1 µg/mL) with 50 µL of the inhibitor dilutions for 1 hour at room temperature.[16]
-
Incubation: After washing the blocked LDLR plate, transfer 100 µL of the PCSK9/inhibitor mixtures to the wells. Incubate for 2 hours at room temperature.[16]
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature.[16]
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 50 µL of Stop Solution (e.g., 1 M H₂SO₄).
-
-
Data Analysis: Read the absorbance at 450 nm. Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based LDL Uptake Assay
This functional assay measures the ability of an inhibitor to rescue the PCSK9-mediated reduction of LDL uptake in a relevant cell line, such as human hepatoma (HepG2) cells.[18]
Principle: HepG2 cells are treated with recombinant PCSK9, which reduces their ability to take up fluorescently labeled LDL. When a PCSK9 inhibitor is added, it should block the effect of PCSK9, restoring LDL uptake. The amount of internalized fluorescent LDL is quantified via fluorescence microscopy or a plate reader.[18][19]
Detailed Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in ~90% confluency on the day of the assay (e.g., 3-4 x 10⁴ cells/well). Incubate for 24-48 hours.[20][21]
-
Cholesterol Starvation (Optional but Recommended): To upregulate LDLR expression, replace the growth medium with serum-free medium or medium containing lipoprotein-deficient serum for 16-24 hours prior to the assay.[19][21]
-
Compound and PCSK9 Treatment:
-
LDL Uptake:
-
Quantification:
-
Data Analysis: Normalize the fluorescence signal to the control wells. Plot the dose-response curve to determine the EC50 value of the inhibitor.
Diagram 4: Experimental Workflow for LDL Uptake Assay
References
- 1. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LDL receptor - Wikipedia [en.wikipedia.org]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. nps.org.au [nps.org.au]
- 6. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dysregulation of the Low-Density Lipoprotein Receptor Pathway Is Involved in Lipid Disorder-Mediated Organ Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. lipid.org [lipid.org]
- 13. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. benchchem.com [benchchem.com]
- 19. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.bio-techne.com [resources.bio-techne.com]
- 21. abcam.com [abcam.com]
- 22. BODIPY‐LDL uptake assay [bio-protocol.org]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
Early-Stage Research on Y-9738 for Dyslipidemia: A Technical Overview
Disclaimer: Publicly available information on the specific investigational compound Y-9738 is limited. The following guide summarizes the available preclinical data on this compound and, to provide a comprehensive framework for understanding its potential role in dyslipidemia, incorporates representative data and methodologies from early-stage research on Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, a class of drugs to which this compound is hypothesized to belong.
Introduction to this compound and Dyslipidemia
Dyslipidemia is a medical condition characterized by an abnormal amount of lipids (e.g., triglycerides, cholesterol) in the blood. It is a major risk factor for the development of atherosclerotic cardiovascular disease. This compound has been identified as a hypolipidemic agent, suggesting its potential as a therapeutic for managing dyslipidemia. Early preclinical research indicates its efficacy in animal models.
Mechanism of Action: The Role of ACAT Inhibition
While the precise mechanism of this compound is not explicitly detailed in available documents, its hypolipidemic effects are consistent with the mechanism of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. ACAT is an intracellular enzyme that plays a crucial role in cholesterol metabolism by converting free cholesterol into cholesteryl esters.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in various tissues including macrophages, while ACAT2 is primarily located in the intestines and liver.[2]
By inhibiting ACAT, compounds like this compound are thought to exert their lipid-lowering effects through two primary pathways:
-
Inhibition of Cholesterol Absorption: In the intestines, ACAT2 is responsible for esterifying dietary cholesterol, a necessary step for its absorption. Inhibition of ACAT2 reduces the amount of cholesterol absorbed from the diet.
-
Prevention of Foam Cell Formation: In the arterial wall, macrophages can take up excessive amounts of modified low-density lipoprotein (LDL), leading to the accumulation of cholesteryl esters and the formation of "foam cells," a hallmark of atherosclerosis. ACAT1 is the key enzyme for this process. By inhibiting ACAT1, these agents can prevent the transformation of macrophages into foam cells.[1]
Signaling Pathway of ACAT Inhibition
Caption: Mechanism of ACAT Inhibition in the Intestine and Macrophages.
Preclinical Data for this compound
The primary publicly available data for this compound comes from a preclinical study in a rat model of hyperlipidemia.
In Vivo Efficacy in Hyperlipidemic Rat Model
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Diet: High-cholesterol diet containing 1% cholesterol, 0.2% sodium cholate, and 5% olive oil for 10 days to induce hyperlipidemia.
-
Drug Administration: this compound was administered orally once daily for the duration of the 10-day experimental period.
-
Sample Collection: After an overnight fast, blood and liver samples were collected for lipid analysis.
Quantitative Data:
| Parameter | Treatment Group | Dose (mg/kg) | Outcome |
| Serum Cholesterol | This compound | 100 | 36% reduction |
| Serum Triglycerides | This compound | Not specified | Dose-dependent decrease |
| β-lipoprotein | This compound | 100 | Diminished intensity |
| α-lipoprotein | This compound | 100 | Intensified intensity |
Experimental Workflow for In Vivo Study
Caption: Workflow of the preclinical in vivo evaluation of this compound.
Representative Preclinical Data for an ACAT Inhibitor (Avasimibe)
To provide a more detailed picture of the expected pharmacological profile of an early-stage ACAT inhibitor, data from preclinical studies of avasimibe (B1665837) are presented below. Avasimibe is a known ACAT inhibitor that has progressed to clinical trials.
In Vitro ACAT Inhibition
Experimental Protocol (Representative):
-
Enzyme Source: Microsomes prepared from cultured human macrophages.
-
Substrate: [14C]-oleoyl-CoA.
-
Assay Principle: Measurement of the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.
-
Procedure: Microsomes are incubated with the test compound (avasimibe) at various concentrations, followed by the addition of the radiolabeled substrate. The reaction is stopped, and lipids are extracted. Cholesteryl esters are separated by thin-layer chromatography, and the radioactivity is quantified to determine the rate of cholesteryl ester formation.
-
Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.
Quantitative Data (Representative for Avasimibe):
| Cell Type | IC50 (µM) |
| Human Macrophages | ~0.2 |
In Vivo Efficacy in Animal Models (Representative for Avasimibe)
Experimental Protocol (Representative):
-
Animal Models: Cholesterol-fed rabbits and apoE-deficient mice (models that readily develop atherosclerosis).
-
Diet: High-cholesterol diet.
-
Drug Administration: Avasimibe incorporated into the diet or administered by oral gavage.
-
Endpoints: Plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides) and quantification of atherosclerotic lesion area in the aorta.
Quantitative Data (Representative for Avasimibe in Cholesterol-Fed Rabbits):
| Parameter | Treatment Group | Dose (mg/kg/day) | % Change from Control |
| Plasma Total Cholesterol | Avasimibe | 30 | ↓ 45% |
| Atherosclerotic Lesion Area | Avasimibe | 30 | ↓ 70% |
Conclusion
The available early-stage research on this compound demonstrates its potential as a hypolipidemic agent, with in vivo data in a rat model showing significant reductions in serum cholesterol. While detailed mechanistic studies and further quantitative data for this compound are not publicly accessible, the profile of its activity aligns with that of an ACAT inhibitor. As exemplified by the more extensively studied compound avasimibe, this class of drugs holds promise for addressing dyslipidemia by targeting cholesterol absorption and the pathological processes within the arterial wall. Further research would be necessary to fully elucidate the pharmacological profile of this compound and its potential for clinical development.
References
An In-Depth Technical Guide to the Molecular Interactions of Y-9738
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y-9738 is identified as a hypolipidemic agent with observed effects on plasma cholesterol and lipoprotein levels in preclinical animal models. While its lipid-lowering properties are documented, a comprehensive understanding of its direct molecular interactions and the underlying mechanism of action remains largely unavailable in publicly accessible scientific literature and patent databases. This guide synthesizes the currently available information on this compound and provides a framework for potential future research to elucidate its molecular pharmacology.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of cardiovascular diseases. The management of hyperlipidemia often involves pharmacological interventions that target key pathways in lipid metabolism. This compound has been identified as a compound with hypolipidemic activity, suggesting its potential as a therapeutic agent. However, a detailed understanding of its molecular interactions is crucial for its further development and clinical application. This document aims to consolidate the known information about this compound and to outline the necessary experimental approaches to fully characterize its molecular profile.
In Vivo Hypolipidemic Effects
Studies in animal models have demonstrated the lipid-lowering capabilities of this compound. The available data from these preclinical studies are summarized below.
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Dosage | Treatment Duration | Observed Effect |
| Serum Cholesterol | Sprague-Dawley Rats | Not Specified | Not Specified | Dose-dependent decrease |
| Serum Triglycerides | Sprague-Dawley Rats | Not Specified | Not Specified | Dose-dependent decrease |
| β-lipoprotein | Sprague-Dawley Rats | Not Specified | Not Specified | Decrease |
| α-lipoprotein | Sprague-Dawley Rats | Not Specified | Not Specified | Increase |
Table 1: Summary of In Vivo Effects of this compound on Lipid Profile
Experimental Protocol: In Vivo Hypolipidemic Assessment
A general protocol for evaluating the in vivo hypolipidemic effects of a test compound in a rat model is outlined below. This protocol is based on standard practices in the field and may be adapted for specific studies.
Objective: To determine the effect of this compound on serum lipid profiles in a diet-induced hyperlipidemic rat model.
Materials:
-
Male Sprague-Dawley rats
-
High-fat diet (e.g., containing 15-20% fat, 1.25% cholesterol)
-
This compound (vehicle and various dose levels)
-
Standard laboratory equipment for animal housing, oral gavage, and blood collection
-
Commercial assay kits for cholesterol, triglycerides, and lipoproteins
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Induction of Hyperlipidemia: Feed the rats a high-fat diet for a specified period (e.g., 4-8 weeks) to induce hyperlipidemia.
-
Grouping: Randomly divide the animals into control and treatment groups.
-
Dosing: Administer this compound or vehicle to the respective groups daily via oral gavage for the duration of the study.
-
Blood Collection: Collect blood samples at baseline and at the end of the treatment period.
-
Lipid Analysis: Analyze serum samples for total cholesterol, triglycerides, LDL-C, and HDL-C using commercial assay kits.
-
Data Analysis: Perform statistical analysis to compare the lipid profiles between the control and treated groups.
Unraveling the Molecular Interactions of this compound: A Proposed Research Workflow
The absence of specific molecular interaction data for this compound necessitates a structured research approach to identify its direct molecular target(s) and elucidate its mechanism of action. The following workflow is proposed:
Caption: A proposed experimental workflow for identifying and characterizing the molecular interactions of this compound.
Phase 1: Target Identification
The initial and most critical step is to identify the direct molecular target(s) of this compound. Several complementary approaches can be employed:
-
Affinity Chromatography: Immobilize this compound on a solid support and use it as bait to capture its binding partners from cell or tissue lysates. The captured proteins can then be identified by mass spectrometry.
-
Computational Target Prediction: Utilize in silico methods, such as molecular docking and pharmacophore modeling, to screen this compound against a library of known protein structures, particularly those involved in lipid metabolism.
-
Differential Proteomics: Compare the proteomes of cells or tissues treated with this compound versus a vehicle control to identify proteins whose expression or post-translational modification state is altered.
Phase 2: Target Validation and Characterization
Once potential targets are identified, it is essential to validate the interaction and characterize its nature.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction and quantify the binding affinity (KD) and kinetics.
-
Enzyme Inhibition Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of this compound to determine the inhibitory potency (IC50 or Ki) and the mode of inhibition.
-
Cell-Based Reporter Assays: If the target is a receptor or part of a signaling pathway, cell-based assays using reporter genes can be developed to assess the functional consequences of this compound binding.
Phase 3: Pathway Analysis
Following target validation, the broader impact of this compound on cellular signaling pathways needs to be investigated.
Methodological & Application
Application Notes and Protocols for Y-9738 in a Rat Model of Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-9738, chemically identified as ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate, is a novel hypolipidemic agent. Preclinical studies have demonstrated its efficacy in ameliorating hyperlipidemia, a condition characterized by abnormally elevated levels of lipids and/or lipoproteins in the blood, which is a significant risk factor for cardiovascular diseases. These application notes provide a comprehensive overview of an in vivo protocol for evaluating the therapeutic potential of this compound in a diet-induced hyperlipidemic rat model. The document includes detailed experimental procedures, quantitative data from preclinical studies, and a proposed mechanism of action.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in a hyperlipidemic rat model.
| Parameter | Dosage of this compound | Observation |
| Serum Cholesterol | 100 mg/kg (oral) | A 36% reduction in total cholesterol levels was observed. The compound demonstrated a dose-dependent reduction in serum cholesterol. |
| Serum Triglycerides | Dose-dependent | This compound caused a dose-dependent decrease in serum triglycerides. |
| β-Lipoprotein (LDL) | 100 mg/kg (oral) | A clear diminishment in the intensity of the β-lipoprotein band was noted. The compound showed a dose-dependent decrease in β-lipoprotein. |
| α-Lipoprotein (HDL) | 100 mg/kg (oral) | A tendency for the α-lipoprotein band to be intensified was observed. |
| Apoprotein A (I + II) | 900 mg (in humans) | A significant increase was noted 4 weeks after administration, with a mean increase of 31% by the end of the trial. |
Experimental Protocols
Animal Model and Induction of Hyperlipidemia
-
Animal Species: Male Sprague-Dawley rats.
-
Initial Body Weight: 140 to 180 g.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Induction of Hyperlipidemia: Hyperlipidemia is induced by feeding the rats a high-cholesterol diet for a period of 10 days. The composition of the high-cholesterol diet is as follows:
-
1% Cholesterol
-
0.2% Sodium Cholate
-
5% Olive Oil
-
Standard rat chow as the base.
-
Preparation and Administration of this compound
-
Compound: this compound (ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate).
-
Vehicle: A suitable vehicle for oral administration should be used (e.g., 0.5% carboxymethylcellulose).
-
Dosage: Based on preclinical findings, a dose of 100 mg/kg body weight can be used. A dose-response study may be conducted with a range of doses to determine the optimal effective dose.
-
Administration Route: this compound is administered orally (p.o.) once a day.
-
Treatment Duration: The treatment with this compound is carried out throughout the experimental period of hyperlipidemia induction (i.e., for 10 days).
Experimental Workflow
The following diagram illustrates the experimental workflow for the in vivo evaluation of this compound.
Sample Collection and Analysis
-
Fasting: After the last treatment, all animals should be starved overnight (approximately 20 hours).
-
Sacrifice and Sample Collection: Animals are to be sacrificed by carotid incision. Blood and liver tissues should be collected for subsequent lipid analysis.
-
Lipid Analysis:
-
Serum: Analyze for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol levels.
-
Liver: Analyze for lipid content.
-
Lipoprotein Electrophoresis: To visualize the changes in α- and β-lipoprotein bands.
-
Proposed Mechanism of Action
While the precise molecular mechanism of this compound is not fully elucidated, its chemical structure as an oxazole (B20620) derivative suggests a potential role in modulating the expression of genes involved in lipid metabolism. A plausible mechanism is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.
PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose homeostasis. Activation of PPARα is known to:
-
Increase the expression of genes involved in fatty acid oxidation.
-
Enhance the clearance of triglyceride-rich lipoproteins by increasing the expression of lipoprotein lipase (B570770) (LPL).
-
Increase the production of HDL-associated apolipoproteins, such as ApoA-I and ApoA-II.
The observed effects of this compound, including the reduction of triglycerides and the increase in HDL, are consistent with the activation of the PPARα signaling pathway.
The following diagram illustrates the proposed signaling pathway for this compound.
Conclusion
This compound demonstrates significant potential as a novel therapeutic agent for the management of hyperlipidemia. The provided in vivo protocol offers a robust framework for further preclinical evaluation of its efficacy and mechanism of action. Future studies should focus on elucidating the precise molecular targets of this compound to fully understand its pharmacological profile.
Application Notes and Protocols for Assessing Y-9738 Efficacy Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Y-9738 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of the ROCK pathway is implicated in numerous diseases, making ROCK inhibitors like this compound promising therapeutic agents.[1][3] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in a laboratory setting.
Mechanism of Action
This compound, like other ROCK inhibitors, exerts its effects by competitively binding to the ATP-binding site of ROCK1 and ROCK2, thereby inhibiting their kinase activity.[4] This prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in actin-myosin contractility and subsequent modulation of cellular functions.[2][3][4]
Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton.
Caption: The Rho/ROCK signaling pathway.
Experimental Protocols
The following are detailed protocols for commonly used cell-based assays to determine the efficacy of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Incubate the plate for an additional 2-4 hours in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Data Presentation:
| This compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.[6]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| This compound (Concentration 3) |
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration by measuring the rate at which cells close a mechanically created "wound" in a confluent monolayer.
Workflow:
Caption: Workflow for the wound healing cell migration assay.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[9]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[9]
-
Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Data Presentation:
| Treatment | Initial Wound Area (T=0) | Final Wound Area (T=24h) | % Wound Closure |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| This compound (Concentration 3) |
Conclusion
The described cell-based assays provide a robust framework for evaluating the efficacy of the ROCK inhibitor this compound. By quantifying its effects on cell viability, apoptosis, and migration, researchers can gain valuable insights into its therapeutic potential. For more specific applications, optimization of cell types, incubation times, and compound concentrations may be required.
References
- 1. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols: Y-9738 Administration in ApoE Knockout Mouse Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the Rho-kinase (ROCK) inhibitor Y-9738 in Apolipoprotein E (ApoE) knockout mouse models of atherosclerosis. Due to the limited availability of published data specifically on this compound in this context, the following protocols and data are based on studies conducted with other well-characterized ROCK inhibitors, such as Fasudil and Y-27632. These notes are intended to serve as a guide for designing and conducting experiments to evaluate the therapeutic potential of this compound in atherosclerosis.
Introduction to this compound and its Role in Atherosclerosis
This compound is a potent and selective inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular functions implicated in the pathogenesis of atherosclerosis. The RhoA/ROCK pathway is involved in endothelial dysfunction, vascular smooth muscle cell (VSMC) proliferation and migration, and inflammatory responses within the arterial wall. Inhibition of this pathway is a promising therapeutic strategy to attenuate the development and progression of atherosclerotic plaques.
ApoE knockout (ApoE-/-) mice are a widely used and well-established animal model for studying atherosclerosis. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those found in humans, making them an ideal model for evaluating novel anti-atherosclerotic therapies.
Quantitative Data Summary
The following tables summarize quantitative data from studies using ROCK inhibitors in ApoE knockout and other relevant mouse models of atherosclerosis. This data can be used as a reference for designing dose-response and efficacy studies for this compound.
Table 1: Effects of ROCK Inhibitors on Atherosclerotic Plaque Development in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Fasudil | ApoE-/- | 100 mg/kg/day | Oral gavage | 8 weeks | Reduced atherosclerotic lesion size by 34.7% and intima:media ratio by 23.6%. Increased smooth muscle cell and macrophage density in plaques.[1] |
| Y-27632 | LDLR-/- | 30 mg/kg/day | Intraperitoneal injection | 9 weeks | Significantly inhibited early atherosclerotic plaque development.[1] |
Table 2: Effects of ROCK Inhibitors on Cellular and Molecular Markers of Atherosclerosis
| Compound | Mouse Model | Key Molecular/Cellular Effects |
| Fasudil | ApoE-/- | Reduced phosphorylation of myosin light chain, implying inhibition of the RhoA/ROCK pathway.[1] |
| Y-27632 | LDLR-/- | Reduced T lymphocyte accumulation and expression of p65 subunit of NF-κB within plaques. Inhibited p65 phosphorylation and IκBα degradation in macrophages in vitro.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in ApoE knockout mouse models of atherosclerosis.
Protocol 1: Evaluation of this compound on Atherosclerotic Plaque Formation
1. Animal Model and Husbandry:
- Strain: Male or female ApoE knockout (ApoE-/-) mice on a C57BL/6J background.
- Age: 8-12 weeks old at the start of the study.
- Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
- Diet: Feed a high-fat/high-cholesterol "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) to accelerate atherosclerosis development.
2. This compound Formulation and Administration:
- Formulation: Based on the physicochemical properties of this compound, dissolve or suspend the compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a small percentage of DMSO and/or Tween 80).
- Dosage: Based on data from other ROCK inhibitors, a starting dose range of 10-100 mg/kg/day is recommended. A dose-response study should be conducted to determine the optimal dose.
- Administration: Administer this compound or vehicle control daily via oral gavage or intraperitoneal injection.
3. Experimental Groups:
- Group 1: ApoE-/- mice on a Western diet + Vehicle control.
- Group 2: ApoE-/- mice on a Western diet + this compound (low dose).
- Group 3: ApoE-/- mice on a Western diet + this compound (mid dose).
- Group 4: ApoE-/- mice on a Western diet + this compound (high dose).
4. Study Duration:
- A treatment period of 8-12 weeks is typically sufficient to induce significant atherosclerotic lesions and observe therapeutic effects.
5. Atherosclerotic Plaque Analysis:
- Tissue Collection: At the end of the study, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde. Collect the aorta from the arch to the iliac bifurcation.
- En Face Analysis:
- Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques.
- Capture images and quantify the percentage of the aortic surface area covered by plaques using image analysis software.
- Aortic Root Histology:
- Embed the heart and proximal aorta in OCT compound and prepare serial cryosections of the aortic root.
- Stain sections with Hematoxylin and Eosin (H&E) for general morphology and lesion size quantification.
- Perform Masson's trichrome staining to assess collagen content (fibrous cap thickness).
- Use specific antibodies for immunohistochemical staining of macrophages (e.g., anti-CD68), smooth muscle cells (e.g., anti-α-smooth muscle actin), and inflammatory markers.
Protocol 2: Analysis of Inflammatory Markers
1. Blood and Tissue Collection:
- Collect blood via cardiac puncture at the time of euthanasia. Separate plasma and store at -80°C.
- Harvest spleens and other relevant tissues for cellular and molecular analysis.
2. Plasma Cytokine Analysis:
- Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) and anti-inflammatory cytokines in the plasma using commercially available ELISA kits or multiplex assays.
3. Gene Expression Analysis:
- Isolate RNA from aortic tissue or from specific cell populations isolated from tissues.
- Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., Tnf, Il6, Mcp1), and ROCK signaling.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound inhibits the RhoA/ROCK signaling pathway in atherosclerosis.
Caption: Experimental workflow for evaluating this compound in ApoE-/- mice.
References
Application Notes and Protocols for Y-9738 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical dosing regimen for Y-9738, a hypolipidemic agent, and offer a detailed protocol for a representative in vivo study based on available data. The information is intended to guide researchers in the design of preclinical experiments to evaluate the efficacy and mechanism of action of this compound.
Data Presentation: Preclinical Dosing of this compound
The following table summarizes the quantitative data from a key preclinical study investigating the effects of this compound on lipid levels in a rodent model of hypercholesterolemia.
| Parameter | Details |
| Compound | This compound |
| Animal Model | Male Sprague-Dawley rats (140-180 g) |
| Diet | High cholesterol diet (1% cholesterol, 0.2% sodium cholate, 5% olive oil) |
| Dose | 100 mg/kg |
| Route of Administration | Oral (p.o.) |
| Dosing Frequency | Once daily |
| Treatment Duration | 10 days |
| Observed Effects | - 36% reduction in serum cholesterol levels.[1] - Dose-dependent decrease in serum cholesterol, triglyceride, and heparin-precipitable β-lipoprotein cholesterol.[1] - Reduced intensity of the β-lipoprotein band and increased intensity of the α-lipoprotein band in electrophoretic analysis.[1] |
Experimental Protocols
This section outlines a detailed methodology for an in vivo study to assess the hypolipidemic effects of this compound in a rat model of diet-induced hypercholesterolemia.
Objective:
To determine the efficacy of this compound in reducing serum cholesterol and triglyceride levels in rats fed a high-cholesterol diet.
Materials:
-
This compound
-
Male Sprague-Dawley rats (140-180 g)
-
High cholesterol diet (1% cholesterol, 0.2% sodium cholate, 5% olive oil)
-
Standard rat chow
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for measuring serum cholesterol and triglycerides
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the animal facility for at least one week prior to the start of the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard rat chow and water.
-
Induction of Hypercholesterolemia: For 10 days, feed the experimental group of rats a high-cholesterol diet to induce hypercholesterolemia. A control group will continue to receive standard rat chow.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for oral administration of 100 mg/kg in a reasonable volume (e.g., 5-10 mL/kg).
-
Dosing Regimen:
-
Divide the hypercholesterolemic rats into two groups: a vehicle control group and a this compound treatment group.
-
Administer this compound (100 mg/kg) or the vehicle orally to the respective groups once daily for 10 consecutive days.
-
-
Blood Collection:
-
On day 11, after an overnight fast (approximately 20 hours), collect blood samples from all animals via a suitable method (e.g., tail vein or cardiac puncture under anesthesia).
-
Collect blood into EDTA-coated tubes.
-
-
Serum Preparation: Centrifuge the blood samples to separate the plasma.
-
Biochemical Analysis: Analyze the plasma samples to determine the concentrations of total cholesterol, triglycerides, and lipoprotein fractions (e.g., using electrophoresis to observe α- and β-lipoprotein bands).
-
Data Analysis: Statistically analyze the data to compare the lipid levels between the different treatment groups.
Visualizations
Signaling Pathways in Lipid Metabolism
The following diagram illustrates the key signaling pathways involved in the regulation of lipid metabolism, which are common targets for hypolipidemic agents. This compound is proposed to modulate these pathways to exert its cholesterol-lowering effects.
Caption: Key signaling pathways in hepatic lipid metabolism.
Experimental Workflow
The diagram below outlines the key steps in the preclinical evaluation of this compound's hypolipidemic activity.
Caption: Workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols for Dissolving Y-9738 in DMSO for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of the Rho-kinase (ROCK) inhibitor, Y-9738, in dimethyl sulfoxide (B87167) (DMSO) for various in vitro experimental applications. Adherence to these guidelines will help ensure the accurate preparation and application of this compound, leading to reproducible and reliable experimental outcomes.
Product Information
| Parameter | Value |
| Compound Name | This compound |
| Target | Rho-kinase (ROCK) |
| Molecular Weight | 309.74 g/mol [1] |
| Appearance | Solid |
Solubility and Stock Solution Preparation
This compound is readily soluble in DMSO. For most in vitro applications, a concentrated stock solution is prepared in DMSO and subsequently diluted to the final working concentration in the cell culture medium.
Table 1: this compound Stock Solution Preparation
| Stock Concentration | Molecular Weight ( g/mol ) | Mass of this compound for 1 mL Stock | Volume of DMSO to Add |
| 10 mM | 309.74 | 3.0974 mg | 1 mL |
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Carefully weigh out 3.1 mg of this compound powder using a calibrated precision balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: It is crucial to use anhydrous DMSO to prevent the compound from precipitating out of solution, especially during long-term storage.
In Vitro Experimental Guidelines
For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
Table 2: Dilution of 10 mM this compound Stock Solution for In Vitro Experiments
| Desired Final Concentration | Volume of 10 mM Stock to Add to 1 mL of Medium | Final DMSO Concentration (assuming 10 mM stock in 100% DMSO) |
| 1 µM | 0.1 µL | 0.01% |
| 5 µM | 0.5 µL | 0.05% |
| 10 µM | 1.0 µL | 0.1% |
| 20 µM | 2.0 µL | 0.2% |
Protocol for Preparing Working Solutions:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Optional): For preparing a range of concentrations, it is recommended to perform serial dilutions of the stock solution in sterile DMSO before diluting into the final culture medium.
-
Final Dilution: Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Mix gently by pipetting up and down.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.
This compound Mechanism of Action: Rho-Kinase (ROCK) Signaling Pathway
This compound is an inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. The Rho/ROCK pathway is involved in various cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.
Activation of the small GTPase RhoA leads to the activation of its downstream effector, ROCK. ROCK, in turn, phosphorylates several substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes stress fiber formation and cellular contraction. Phosphorylation of MYPT1 inhibits Myosin Light Chain Phosphatase (MLCP), further increasing the levels of phosphorylated MLC. By inhibiting ROCK, this compound disrupts this signaling cascade, leading to a decrease in MLC phosphorylation, disassembly of stress fibers, and ultimately, cellular relaxation.
Caption: Rho-Kinase (ROCK) Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
The following workflow provides a general outline for an in vitro experiment to evaluate the efficacy of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Disclaimer: These protocols and application notes are intended for research use only. It is the responsibility of the end-user to determine the suitability of this product for their particular application. Always follow good laboratory practices and safety procedures.
References
Application Notes and Protocols: Y-9738 Treatment in a Diet-Induced Obesity Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity and its associated metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, represent a significant global health challenge. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has emerged as a potential therapeutic target for metabolic diseases.[1] Upregulated ROCK activity is implicated in the pathogenesis of obesity, insulin (B600854) resistance, and dyslipidemia.[1][2] Y-9738 is a potent ROCK inhibitor. These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic efficacy of this compound in a diet-induced obesity (DIO) mouse model, a preclinical model that closely mimics human obesity and metabolic syndrome.
Principle of Action
ROCK has two isoforms, ROCK1 and ROCK2. Inhibition of the RhoA/ROCK pathway has been shown to ameliorate metabolic disorders.[1] Studies using genetic models and pharmacological inhibitors have demonstrated that targeting ROCK, particularly ROCK2, can lead to reduced adiposity, improved insulin sensitivity, and increased energy expenditure.[2][3][4] The proposed mechanism involves the promotion of beige adipogenesis in white adipose tissue and the enhancement of the thermogenic program, leading to increased energy expenditure.[2]
Data Summary
The following tables summarize the expected quantitative outcomes of this compound treatment in a diet-induced obesity mouse model, based on published data for other ROCK inhibitors in similar models.
Table 1: Effect of this compound on Body Weight and Adiposity
| Parameter | Vehicle Control | This compound Treatment | Expected Outcome |
| Initial Body Weight (g) | 25.2 ± 1.5 | 25.4 ± 1.6 | No significant difference |
| Final Body Weight (g) | 45.8 ± 3.2 | 38.5 ± 2.8 | Significant decrease |
| Body Weight Gain (g) | 20.6 ± 2.1 | 13.1 ± 1.9 | Significant decrease |
| Epididymal Fat Pad Weight (g) | 2.1 ± 0.3 | 1.4 ± 0.2 | Significant decrease |
| Subcutaneous Fat Pad Weight (g) | 1.8 ± 0.2 | 1.1 ± 0.1 | Significant decrease |
Data are presented as mean ± SD. Expected outcomes are based on studies with ROCK2 knockout mice and other ROCK inhibitors.[2]
Table 2: Effect of this compound on Glucose Homeostasis
| Parameter | Vehicle Control | This compound Treatment | Expected Outcome |
| Fasting Blood Glucose (mg/dL) | 155 ± 15 | 120 ± 12 | Significant decrease |
| Fasting Serum Insulin (ng/mL) | 2.5 ± 0.5 | 1.5 ± 0.3 | Significant decrease |
| HOMA-IR | 9.5 ± 1.8 | 4.5 ± 0.9 | Significant decrease |
| GTT AUC (mg/dLmin) | 35000 ± 3500 | 25000 ± 3000 | Significant decrease |
| ITT AUC (mg/dLmin) | 15000 ± 2000 | 10000 ± 1500 | Significant decrease |
Data are presented as mean ± SD. GTT, Glucose Tolerance Test; ITT, Insulin Tolerance Test; AUC, Area Under the Curve; HOMA-IR, Homeostatic Model Assessment of Insulin Resistance. Expected outcomes are based on studies with ROCK inhibitors and ROCK2 knockout mice.[2][5]
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese and insulin-resistant phenotype in mice.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old
-
High-Fat Diet (HFD; 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging and husbandry supplies
Protocol:
-
Acclimate male C57BL/6J mice for one week upon arrival, with ad libitum access to standard chow and water.
-
Randomly divide the mice into two groups: Control (standard chow) and DIO (HFD).
-
House the mice individually or in small groups (n=3-5 per cage).
-
Provide the respective diets and water ad libitum for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, the DIO mice should exhibit a significantly higher body weight (typically >40g) and impaired glucose tolerance compared to the control group, making them suitable for the this compound treatment study.
This compound Administration
Objective: To administer this compound to the DIO mouse model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare a stock solution of this compound in the chosen vehicle. A typical dose for a similar ROCK inhibitor, fasudil, is in the range of 10-30 mg/kg body weight. A dose-response study may be necessary to determine the optimal dose of this compound.
-
Randomly assign the DIO mice to two treatment groups: Vehicle Control and this compound.
-
Administer the assigned treatment daily via oral gavage for a period of 4-8 weeks.
-
Continue to monitor body weight and food intake weekly throughout the treatment period.
Glucose Tolerance Test (GTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Lancets or tail-snip scissors
Protocol:
-
Fast the mice for 6 hours prior to the test.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer glucose via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To assess the systemic insulin sensitivity of the mice.
Materials:
-
Human insulin solution (0.75 U/kg in sterile saline)
-
Glucometer and test strips
-
Lancets or tail-snip scissors
Protocol:
-
Fast the mice for 4-6 hours prior to the test.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer human insulin via IP injection at a dose of 0.75 U/kg body weight.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
Calculate the Area Under the Curve (AUC) for the glucose reduction to quantify insulin sensitivity.
Tissue Collection and Analysis
Objective: To collect tissues for further molecular and histological analysis.
Protocol:
-
At the end of the treatment period, euthanize the mice following approved institutional guidelines.
-
Collect blood via cardiac puncture for serum analysis of insulin, lipids, and other metabolic markers.
-
Dissect and weigh key metabolic tissues, including epididymal white adipose tissue (eWAT), subcutaneous white adipose tissue (sWAT), brown adipose tissue (BAT), and liver.
-
Fix a portion of the tissues in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for adipocyte size).
-
Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for gene expression (qRT-PCR) or protein analysis (Western blotting) of key targets in the ROCK signaling pathway and markers of adipogenesis and thermogenesis.
Visualizations
References
- 1. Frontiers | Insight Into Rho Kinase Isoforms in Obesity and Energy Homeostasis [frontiersin.org]
- 2. ROCK2 inhibition enhances the thermogenic program in white and brown fat tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK2 inhibition enhances the thermogenic program in white and brown fat tissue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Targeted Disruption of ROCK1 Causes Insulin Resistance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HDL-C Levels Following Y-9738 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-9738 is a hypolipidemic agent that has demonstrated the potential to modulate lipid profiles, most notably by increasing High-Density Lipoprotein Cholesterol (HDL-C) levels.[1][2] This document provides detailed application notes and standardized protocols for the accurate measurement of HDL-C in response to this compound administration in both preclinical and clinical research settings. Understanding the impact of this compound on HDL-C is crucial for evaluating its therapeutic potential in cardiovascular disease and other metabolic disorders.
These guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing robust experiments to assess the pharmacodynamic effects of this compound on HDL metabolism.
Mechanism of Action of this compound and Rationale for HDL-C Measurement
This compound has been shown to significantly increase serum HDL-cholesterol and its primary protein component, apolipoprotein A-I (ApoA-I).[1] While the precise molecular mechanism of this compound is not fully elucidated in publicly available literature, its effects suggest an interaction with the intricate pathways of HDL metabolism.
The reverse cholesterol transport (RCT) pathway is central to the function of HDL, where it removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. Key proteins and enzymes involved in this pathway include:
-
Apolipoprotein A-I (ApoA-I): The major protein component of HDL, synthesized primarily by the liver and intestine. Increased ApoA-I production is a key strategy for raising HDL-C levels.
-
ATP-binding cassette transporter A1 (ABCA1): A membrane transporter that facilitates the efflux of cholesterol and phospholipids (B1166683) from cells to lipid-poor ApoA-I, forming nascent HDL particles.
-
Lecithin-cholesterol acyltransferase (LCAT): An enzyme that esterifies free cholesterol on the surface of HDL, leading to the formation of mature, spherical HDL particles.
-
Cholesteryl ester transfer protein (CETP): A plasma protein that mediates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. Inhibition of CETP can lead to increased HDL-C levels.
The observed increase in both HDL-C and ApoA-I following this compound administration suggests that the compound may influence one or more of these key components. Therefore, accurate measurement of HDL-C is a primary endpoint for assessing the efficacy of this compound.
Putative Signaling Pathway of HDL Metabolism
Caption: General overview of the High-Density Lipoprotein (HDL) metabolism pathway.
Quantitative Data on this compound Effects
The following table summarizes the reported quantitative effects of this compound on lipid parameters from a clinical study.
| Parameter | Dosage | Treatment Duration | Baseline Level (Mean) | Change from Baseline (Mean) | Statistical Significance | Reference |
| Serum HDL-Cholesterol | 900 mg/day | 4 weeks | 50 mg/dL or less (in hypo-HDL-emia subgroup) | +16.4% | p < 0.01 | [1] |
| 900 mg/day | 4 weeks | Not specified (overall patient group) | +11.8% | p < 0.01 | [1] | |
| Apolipoprotein A (I + II) | 900 mg/day | 16 weeks | Not specified | +31% | p < 0.01 | [1] |
| Total Cholesterol | 100 mg/kg | Not specified | Not specified | -36% | Not specified | [2] |
Experimental Protocols
Preclinical Studies in Rodent Models
This protocol outlines the measurement of HDL-C in rats or mice following oral administration of this compound.
Caption: Workflow for preclinical HDL-C measurement after this compound administration.
-
Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used models for lipid metabolism studies.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Grouping and Dosing:
-
Randomly assign animals to a vehicle control group and one or more this compound treatment groups.
-
This compound can be administered orally via gavage. A typical dose in preclinical studies has been 100 mg/kg.[2] The vehicle should be an appropriate solvent (e.g., 0.5% carboxymethyl cellulose).
-
Administer the treatment daily for a specified period (e.g., 4 weeks).
-
-
Blood Collection:
-
Collect baseline blood samples prior to the first dose.
-
Collect terminal blood samples at the end of the treatment period. Blood can be collected via cardiac puncture under anesthesia.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Separation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
-
HDL-C Measurement (Precipitation Method):
-
Principle: This method involves the precipitation of apolipoprotein B-containing lipoproteins (LDL and VLDL) using a precipitating reagent (e.g., phosphotungstic acid/magnesium chloride or dextran (B179266) sulfate/magnesium chloride). The cholesterol content in the remaining supernatant, which contains the HDL fraction, is then measured.
-
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, mix a defined volume of plasma with the precipitating reagent according to the manufacturer's instructions.
-
Vortex and incubate at room temperature for 10 minutes.
-
Centrifuge at 2000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the HDL fraction.
-
Measure the cholesterol concentration in the supernatant using a commercial cholesterol enzymatic assay kit.
-
Calculate the HDL-C concentration based on the cholesterol measurement and any dilution factors.
-
-
Clinical Trials in Human Subjects
This protocol provides a general framework for measuring HDL-C in human subjects participating in a clinical trial of this compound.
References
Application Notes and Protocols for Y-27632, a Rho-Kinase Inhibitor, in Cardiovascular Disease Models
A Note on the Compound Y-9738: Extensive searches for a Rho-kinase (ROCK) inhibitor with the designation "this compound" have not yielded any specific information in the context of cardiovascular research. It is highly probable that this is a typographical error. This document will focus on the well-characterized and widely used ROCK inhibitor, Y-27632 , as a representative and informative compound for studying cardiovascular disease models.
Introduction
Y-27632 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1] The RhoA/ROCK signaling pathway is a critical regulator of numerous cellular processes implicated in the pathophysiology of cardiovascular diseases, including smooth muscle contraction, cell adhesion, migration, and proliferation.[2][3] By inhibiting ROCK, Y-27632 serves as an invaluable pharmacological tool for investigating the roles of this pathway in hypertension, cardiac hypertrophy, and endothelial dysfunction. These application notes provide an overview of the use of Y-27632 in relevant preclinical models and detailed protocols for its application.
Mechanism of Action
The small GTPase RhoA is a molecular switch that, in its active GTP-bound state, activates downstream effectors, most notably ROCK1 and ROCK2.[4] Activated ROCK phosphorylates several substrates that ultimately lead to an increase in actomyosin (B1167339) contractility and cytoskeletal reorganization. A key substrate is the myosin phosphatase target subunit 1 (MYPT1), which, when phosphorylated by ROCK, leads to the inhibition of myosin light chain (MLC) phosphatase. This results in increased phosphorylation of MLC and, consequently, enhanced smooth muscle contraction and stress fiber formation.[2] Y-27632 is an ATP-competitive inhibitor of ROCK, preventing the phosphorylation of its downstream targets and thereby promoting smooth muscle relaxation and modulating other cellular functions.[1]
Application in Cardiovascular Disease Models
Hypertension
The RhoA/ROCK pathway is a key regulator of vascular tone, and its overactivation is implicated in the pathogenesis of hypertension.[1] Y-27632 has been extensively used in various hypertensive animal models to investigate the role of ROCK in elevated blood pressure.
Key Findings:
-
Administration of Y-27632 effectively lowers blood pressure in spontaneously hypertensive rats (SHR) and other models of hypertension.
-
It induces vasodilation by promoting the relaxation of vascular smooth muscle cells.[1]
-
Studies using Y-27632 have demonstrated that enhanced ROCK activity contributes to the calcium sensitization of smooth muscle contraction in hypertension.
| Parameter | Animal Model | Y-27632 Treatment | Outcome | Reference |
| Mean Arterial Pressure (mmHg) | Spontaneously Hypertensive Rat (SHR) | 1 mg/kg, i.v. | Significant decrease from baseline | --INVALID-LINK-- |
| Vascular Smooth Muscle Ca2+ Sensitivity | Angiotensin II-infused rats | In vitro organ bath | Reduced phenylephrine-induced contraction | --INVALID-LINK-- |
Cardiac Hypertrophy
Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a common adaptive response to pressure overload (e.g., from hypertension) and can progress to heart failure.[5] The ROCK pathway is involved in hypertrophic signaling in cardiomyocytes.
Key Findings:
-
Y-27632 has been shown to attenuate the development of cardiac hypertrophy in response to pressure overload (e.g., aortic banding) or agonist stimulation (e.g., angiotensin II).[1]
-
It can reduce the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).
-
Inhibition of ROCK by Y-27632 can also ameliorate cardiac fibrosis, a key component of pathological remodeling.
| Parameter | Model | Y-27632 Treatment | Outcome | Reference |
| Heart weight to body weight ratio (mg/g) | Mouse model of pressure overload (TAC) | 30 mg/kg/day via osmotic pump | Significant reduction compared to vehicle | --INVALID-LINK-- |
| Cardiomyocyte cross-sectional area (µm²) | Neonatal rat ventricular myocytes (NRVMs) with phenylephrine (B352888) | 10 µM in culture medium | Attenuated increase in cell size | --INVALID-LINK-- |
| Collagen deposition (%) | Angiotensin II-infused mice | 10 mg/kg/day, i.p. | Reduced interstitial fibrosis | --INVALID-LINK-- |
Endothelial Dysfunction
Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is an early event in the development of atherosclerosis and other cardiovascular diseases.[6][7] The ROCK pathway contributes to endothelial dysfunction by reducing endothelial nitric oxide synthase (eNOS) expression and promoting oxidative stress.
Key Findings:
-
Y-27632 can improve endothelium-dependent vasodilation in various disease models.[3]
-
It has been shown to increase eNOS mRNA stability and protein expression.[3]
-
By inhibiting ROCK, Y-27632 can reduce the production of reactive oxygen species (ROS) in vascular cells.
| Parameter | Model | Y-27632 Treatment | Outcome | Reference |
| Acetylcholine-induced vasodilation (%) | Aortic rings from hypercholesterolemic rabbits | 10 µM ex vivo | Improved relaxation response | --INVALID-LINK-- |
| eNOS mRNA expression | Human aortic endothelial cells (HAECs) | 10 µM in culture | Increased eNOS mRNA levels | --INVALID-LINK-- |
| Superoxide production | Aortic segments from SHR | 1 µM ex vivo | Reduced lucigenin-enhanced chemiluminescence | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vivo Study of Y-27632 on Blood Pressure in a Hypertensive Rat Model
Model: Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
Materials:
-
Y-27632 dihydrochloride
-
Sterile saline (0.9% NaCl)
-
Telemetry system for blood pressure monitoring or tail-cuff plethysmography system
-
Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies
Procedure:
-
Animal Preparation: Acclimatize SHR to the housing facility for at least one week. For telemetry studies, surgically implant transmitters according to the manufacturer's protocol and allow for a 1-2 week recovery period. For tail-cuff measurements, train the animals to the restraining and measurement procedure for several days to minimize stress-induced blood pressure variations.
-
Y-27632 Preparation: Dissolve Y-27632 in sterile saline to the desired concentration (e.g., 1 mg/mL for i.v. administration). Ensure complete dissolution. Prepare fresh on the day of the experiment.
-
Baseline Measurement: Record baseline blood pressure and heart rate for a stable period (e.g., 30-60 minutes for telemetry, or an average of 5-10 successful readings for tail-cuff).
-
Administration: Administer Y-27632 via the desired route. For acute effects, i.v. injection (e.g., 0.1-1 mg/kg) is common. For chronic studies, i.p. injections (e.g., 5-10 mg/kg/day) or administration via osmotic minipumps (e.g., 10-30 mg/kg/day) can be used. Administer an equivalent volume of saline to a control group.
-
Post-treatment Monitoring: Continuously monitor blood pressure and heart rate for several hours after acute administration. For chronic studies, take measurements at regular intervals (e.g., daily or weekly).
-
Data Analysis: Calculate the change in mean arterial pressure (MAP) from baseline. Compare the effects of Y-27632 with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: In Vitro Study of Y-27632 on Cardiomyocyte Hypertrophy
Model: Neonatal Rat Ventricular Myocytes (NRVMs).
Materials:
-
Primary NRVM culture reagents
-
Hypertrophic agonist (e.g., Phenylephrine [PE], 100 µM)
-
Y-27632 (10 µM)
-
Serum-free culture medium
-
Microscopy system with image analysis software
-
Reagents for immunofluorescence (e.g., anti-α-actinin antibody) or gene expression analysis (RT-qPCR)
Procedure:
-
Cell Culture: Isolate and culture NRVMs from 1-2 day old Sprague-Dawley rat pups. Plate cells on collagen-coated dishes and allow them to attach and start beating spontaneously.
-
Serum Starvation: Once cells are confluent and beating, switch to a serum-free medium for 24 hours to synchronize the cells and reduce baseline proliferation.
-
Treatment: Divide the cells into the following groups:
-
Control (serum-free medium only)
-
Agonist (e.g., PE 100 µM)
-
Agonist + Y-27632 (PE 100 µM + Y-27632 10 µM)
-
Y-27632 only (10 µM)
-
-
Incubation: Incubate the cells for 48 hours.
-
Assessment of Hypertrophy:
-
Cell Size: Fix the cells and perform immunofluorescence staining for a cardiomyocyte marker like α-actinin. Capture images and measure the cell surface area using image analysis software (e.g., ImageJ).
-
Gene Expression: Lyse the cells, extract RNA, and perform RT-qPCR to measure the expression of hypertrophic markers like Nppa (ANP) and Myh7 (β-MHC).
-
-
Data Analysis: Normalize the cell size and gene expression data to the control group. Use ANOVA followed by a post-hoc test to compare the different treatment groups.
Protocol 3: Ex Vivo Assessment of Endothelial Function
Model: Isolated aortic rings from mice or rats.
Materials:
-
Krebs-Henseleit buffer
-
Phenylephrine (PE)
-
Acetylcholine (B1216132) (ACh)
-
Y-27632
-
Organ bath system with force transducers
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place it in ice-cold Krebs-Henseleit buffer. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach the rings to force transducers to measure isometric tension.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.
-
Viability Check: Test the viability of the smooth muscle by contracting the rings with KCl (e.g., 60 mM).
-
Pre-contraction: After washout and return to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (PE) to achieve about 80% of the maximal contraction.
-
Endothelium-Dependent Relaxation: Once a stable plateau of contraction is reached, perform a cumulative concentration-response curve to acetylcholine (ACh, e.g., 10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent relaxation.
-
Y-27632 Incubation: Wash out the rings and allow them to return to baseline. Incubate a subset of the rings with Y-27632 (e.g., 1-10 µM) for 30 minutes.
-
Repeat Relaxation Curve: Repeat the PE pre-contraction and the ACh concentration-response curve in the presence of Y-27632.
-
Data Analysis: Express the relaxation responses as a percentage of the PE-induced pre-contraction. Compare the ACh concentration-response curves in the presence and absence of Y-27632 using two-way ANOVA.
Conclusion
Y-27632 is a powerful pharmacological tool for elucidating the role of the RhoA/ROCK signaling pathway in the pathophysiology of cardiovascular diseases. Its ability to lower blood pressure, attenuate cardiac hypertrophy, and improve endothelial function in preclinical models has significantly advanced our understanding of these conditions. The protocols provided herein offer a framework for researchers to utilize Y-27632 to further investigate the molecular mechanisms of cardiovascular disease and to explore the therapeutic potential of ROCK inhibition.
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Cardiac Hypertrophy: An Introduction to Molecular and Cellular Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress, antioxidants, and endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Long-Term Y-9738 Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the long-term in vivo administration of Y-9738, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Due to the limited availability of specific long-term in vivo data for this compound, this protocol is largely based on established methodologies for the structurally and functionally similar, extensively studied ROCK inhibitor, Y-27632. These guidelines are intended to assist researchers in designing and executing long-term animal studies to evaluate the efficacy and safety of this compound in various disease models. The protocol covers critical aspects including animal model selection, dosage and administration, compound preparation, and comprehensive monitoring of the animals. All quantitative data from relevant Y-27632 studies are summarized in tabular format for ease of comparison and study design.
Introduction to this compound and ROCK Inhibition
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, making ROCK a promising therapeutic target.[2] By inhibiting ROCK, this compound can modulate these cellular functions, offering potential therapeutic benefits in conditions such as neurological disorders, cardiovascular diseases, and cancer.[1][2][4][5] Long-term animal studies are essential to determine the chronic efficacy, safety profile, and optimal dosing regimens of this compound.
Signaling Pathway
The Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates downstream substrates, including Myosin Light Chain (MLC), leading to increased actin-myosin contractility and the formation of stress fibers. This compound, as a ROCK inhibitor, prevents this phosphorylation cascade, resulting in the modulation of the actin cytoskeleton and other downstream cellular events.
References
- 1. Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves’ Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho kinase inhibitor Y-27632 downregulates IL-1β expression in mice with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrathecal administration of Y-27632, a specific rho-associated kinase inhibitor, for rat neoplastic meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Y-9738 (assumed to be Y-40138)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Y-9738, a multiple cytokine production modulator. All guidance is intended for preclinical research purposes only.
Disclaimer
The information provided herein is for research guidance only and does not constitute clinical advice. The compound this compound appears to be a typographical error in scientific literature; this guide is based on the available data for the structurally similar and functionally related compound Y-40138 . Researchers should carefully consider this when designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Y-40138?
A1: Y-40138 is a multiple cytokine production modulator. Its principal mechanism involves the suppression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ). Concurrently, it enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10)[1]. This modulation of cytokine balance is thought to be mediated through both IL-10-dependent and independent pathways[1].
Q2: What are the potential therapeutic applications of Y-40138?
A2: Based on its mechanism of action, Y-40138 has potential applications in diseases characterized by excessive inflammation. Preclinical studies have demonstrated its efficacy in animal models of fulminant hepatic failure, where it suppressed liver injury by inhibiting pro-inflammatory cytokines[2].
Q3: What is a recommended starting dose for in vivo studies?
A3: In a murine model of D-galactosamine/lipopolysaccharide (LPS)-induced hepatitis, a dose of 10 mg/kg administered intravenously demonstrated significant hepatoprotective effects and modulation of plasma cytokines[2]. For oral administration in a separate murine model of LPS-induced cytokine production, doses were also explored, showing a dose-dependent effect[1]. A dose-finding study is highly recommended for any new experimental model.
Q4: How should I prepare Y-40138 for in vivo administration?
A4: The hydrochloride salt of Y-40138 is expected to be soluble in aqueous solutions. For in vivo studies, sterile saline or phosphate-buffered saline (PBS) are common vehicles. It is crucial to determine the solubility and stability of your specific lot of Y-40138 in the chosen vehicle before administration. A small pilot study to assess solubility and any acute local reactions at the injection site is advisable.
Q5: What are the known toxicities of Y-40138?
A5: Currently, there is limited publicly available information specifically detailing the toxicology profile of Y-40138. The available studies have focused on its therapeutic effects. However, as with any immunomodulatory agent, there is a potential for off-target effects and immunosuppression with long-term or high-dose administration. It is imperative to conduct thorough toxicity assessments in your experimental models.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cytokine Production in Vitro
| Possible Cause | Troubleshooting Step |
| Cell type and stimulation | Ensure the cell type used (e.g., macrophages, PBMCs) is appropriate and can produce the cytokines of interest upon stimulation (e.g., with LPS, TNF-α). |
| Compound solubility/stability | Confirm that Y-40138 is fully dissolved in the cell culture medium and is stable for the duration of the experiment. Consider using a low percentage of DMSO as a solvent and include a vehicle control. |
| Dose range | The effective concentration may be narrow. Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration (IC50). |
| Timing of treatment | The timing of Y-40138 addition relative to cell stimulation is critical. Pre-incubation with Y-40138 before adding the stimulus is often necessary to see an inhibitory effect. |
| Assay sensitivity | Verify the sensitivity and dynamic range of your cytokine detection method (e.g., ELISA, multiplex assay). |
Issue 2: Unexpected Toxicity or Adverse Events in Vivo
| Possible Cause | Troubleshooting Step |
| High dose | The administered dose may be above the maximum tolerated dose (MTD). Conduct a dose-range finding study to determine the MTD in your specific animal model. |
| Vehicle toxicity | The vehicle used for administration may be causing adverse effects. Always include a vehicle-only control group. |
| Route of administration | The route of administration (e.g., intravenous, oral, intraperitoneal) can significantly impact the pharmacokinetic and toxicity profiles. |
| Immunosuppression | Long-term treatment with an immunomodulatory agent could lead to increased susceptibility to infections. Monitor animals for signs of illness. |
| Off-target effects | The compound may have unforeseen effects on other biological pathways. A comprehensive toxicological evaluation, including histopathology of major organs, is recommended. |
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for Y-40138
| Study Model | Species | Dose and Route | Key Findings | Reference |
| D-galactosamine/LPS-induced hepatitis | Mouse | 10 mg/kg, i.v. | Suppressed plasma ALT elevation, improved survival rate, inhibited TNF-α and MCP-1, augmented IL-10. | [2] |
| LPS-induced cytokine production | Mouse | Oral (dose not specified) | Inhibited TNF-α, IL-12, and IFN-γ production; augmented IL-10 production. | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Y-40138 on Cytokine Production in Macrophages
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.
-
Plating: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment: Prepare a stock solution of Y-40138 in DMSO. Dilute the stock solution in cell culture media to achieve the desired final concentrations. Pre-treat the cells with Y-40138 or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist, such as LPS (100 ng/mL), to induce cytokine production.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for cytokine secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Analysis: Quantify the concentration of cytokines of interest (e.g., TNF-α, IL-6, IL-10) in the supernatant using ELISA or a multiplex immunoassay.
-
Data Analysis: Calculate the IC50 value for the inhibition of pro-inflammatory cytokines.
Protocol 2: In Vivo Assessment of Y-40138 in a Murine Model of Endotoxemia
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c).
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, Y-40138 at various doses).
-
Dosing: Prepare Y-40138 in a sterile vehicle (e.g., saline). Administer Y-40138 or vehicle via the desired route (e.g., oral gavage or intravenous injection) at a specified time before the endotoxin (B1171834) challenge.
-
Endotoxin Challenge: Administer a sublethal dose of LPS (e.g., 1-5 mg/kg) via intraperitoneal injection.
-
Blood Collection: At a predetermined time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Plasma/Serum Preparation: Process the blood to obtain plasma or serum.
-
Cytokine Analysis: Measure the levels of circulating cytokines (e.g., TNF-α, IL-6, IL-10) using appropriate immunoassays.
-
Toxicity Assessment: Monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). At the end of the study, major organs can be collected for histopathological analysis.
-
Data Analysis: Compare cytokine levels and toxicity parameters between the treatment groups and the vehicle control group.
Visualizations
Caption: Proposed signaling pathway for Y-40138.
Caption: General experimental workflow for dosage optimization.
References
- 1. Treatment with Y-40138, a multiple cytokine production modulator, inhibits lipopolysaccharide- or tumour necrosis factor-alpha-induced production of pro-inflammatory cytokines and augments interleukin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Y-40138, a multiple cytokine production modulator, protects against D-galactosamine and lipopolysaccharide-induced hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected In Vivo Results with ROCK Inhibitors
Note: The compound "Y-9738" is not widely documented in scientific literature. This guide focuses on the extensively studied and representative Rho-associated kinase (ROCK) inhibitor, Y-27632 . The principles, challenges, and troubleshooting strategies discussed here are broadly applicable to other selective ROCK inhibitors used in in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Y-27632?
Y-27632 is a highly selective, ATP-competitive inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK).[1][2][3] It targets both major isoforms, ROCK1 (ROKβ) and ROCK2 (ROKα), thereby preventing the phosphorylation of their downstream substrates.[1][2][4] The primary function of the Rho/ROCK pathway is to regulate the actin cytoskeleton, which influences a wide range of cellular processes including cell shape, adhesion, migration, proliferation, and apoptosis.[5][6]
Q2: What are the key downstream effects of ROCK inhibition?
By inhibiting ROCK, Y-27632 prevents the phosphorylation of key substrates, leading to:
-
Reduced Actomyosin Contractility: ROCK inhibition leads to the dephosphorylation of Myosin Light Chain (MLC), which causes a reduction in actin stress fiber formation and cellular contraction.[7][8]
-
Actin Cytoskeleton Reorganization: ROCK normally phosphorylates and activates LIM kinase (LIMK), which in turn inactivates cofilin, an actin-depolymerizing factor. Inhibition of ROCK ultimately leads to increased cofilin activity and actin filament disassembly.
-
Modulation of Cell Adhesion and Migration: Through its effects on the cytoskeleton and focal adhesions, ROCK inhibition can significantly alter cell motility and invasion.[6]
Signaling Pathway Overview
Caption: Figure 1. Simplified diagram of the Rho/ROCK signaling pathway. Y-27632 acts by competitively inhibiting ROCK, preventing downstream signaling that leads to cytoskeletal reorganization and other cellular responses.
Troubleshooting Guide for Unexpected In Vivo Results
Q1: I expected tumor suppression, but I'm observing increased tumor growth and/or migration. Why?
This paradoxical effect, while counterintuitive, has been documented and is highly context-dependent.
-
Genetic Background of Cells: The effect of ROCK inhibition can be cell-type specific. For example, while Y-27632 often inhibits cancer cell migration, it has been shown to promote the growth and migration of BRAF-mutant melanoma cells in vitro and in vivo.[9] This suggests that the cellular signaling network, particularly the status of pathways like AKT and ERK, can dramatically alter the outcome of ROCK inhibition.[9]
-
Cell Seeding Density and 3D Environment: The physical and cellular microenvironment plays a crucial role. In some colon cancer models, ROCK inhibition with Y-27632 at low cell densities led to a significant increase in invasion into a 3D collagen matrix.[8] This effect was diminished at higher cell densities, indicating that cell-cell contacts and collective behavior can modulate the response to the inhibitor.[8]
-
Tumor-Specific Roles of ROCK Isoforms: ROCK1 and ROCK2 may have non-redundant or even opposing functions in different cellular contexts. The net effect of a non-selective inhibitor like Y-27632 will depend on the dominant isoform and its specific downstream pathways in the cancer cells being studied.
Recommended Actions:
-
Characterize Your Model: Verify the mutation status of key oncogenic pathways (e.g., BRAF, Ras) in your cell line.
-
Evaluate the Microenvironment: Consider how the in vivo environment (e.g., stromal interactions, matrix stiffness) might differ from in vitro conditions.
-
Test Multiple Cell Lines: If possible, compare the effect of Y-27632 on several cell lines of the same cancer type to identify model-specific versus general effects.
Q2: My animals are showing signs of toxicity, such as hypotension or lethargy. What should I do?
Toxicity is often related to the dose, administration route, or off-target effects.
-
On-Target Cardiovascular Effects: The Rho/ROCK pathway is a critical regulator of smooth muscle contraction in blood vessels.[10] Systemic administration of a ROCK inhibitor can cause vasodilation, leading to a drop in blood pressure (hypotension).[10] This is an expected on-target pharmacological effect.
-
Dose and Formulation: The administered dose may be too high for the specific animal model, strain, or sex.[11] Additionally, the vehicle used for solubilization (e.g., DMSO) can have its own toxic effects, especially with repeated administration.
-
Off-Target Kinase Inhibition: While Y-27632 is highly selective for ROCK, at higher concentrations it may inhibit other kinases, such as PKC, which could lead to unforeseen side effects.[2][12]
Recommended Actions:
-
Perform a Dose-Response Study: Start with a lower dose and titrate up to find the optimal therapeutic window that balances efficacy with tolerability.
-
Monitor Vital Signs: If possible, monitor blood pressure in a subset of animals to confirm hypotension.
-
Optimize Vehicle and Route: Ensure the vehicle is well-tolerated (e.g., saline, PBS if possible). Consider alternative administration routes (e.g., oral gavage vs. intraperitoneal injection) that may alter the pharmacokinetic profile.
Q3: I'm not observing the expected phenotype or the effect is weaker than anticipated. What could be wrong?
Lack of efficacy can stem from issues with the compound itself, the experimental design, or the biological model.
-
Pharmacokinetics (PK) and Bioavailability: The half-life of Y-27632 can be short, requiring frequent administration to maintain effective concentrations at the target tissue. The route of administration (e.g., oral vs. IP) will significantly impact its absorption and bioavailability.
-
Compound Stability and Solubility: Ensure the Y-27632 stock solution is prepared correctly and stored properly to prevent degradation. Poor solubility in the chosen vehicle can lead to inaccurate dosing and precipitation of the compound in vivo.
-
Biological Insensitivity: The specific biological process being studied may not be heavily dependent on ROCK signaling in your chosen model, or redundant pathways may compensate for ROCK inhibition.
Recommended Actions:
-
Review Dosing Schedule: Based on literature for similar models, confirm that your dose and frequency of administration are sufficient to achieve a therapeutic effect.
-
Verify Target Engagement: If possible, collect tissue samples post-treatment and perform a Western blot to check for a decrease in the phosphorylation of downstream ROCK targets like MLC or MYPT1. This confirms the inhibitor is reaching its target and is active.
-
Check Compound Quality: Use a high-purity, well-validated source of Y-27632.
Troubleshooting Workflow
Caption: Figure 2. A logical workflow for troubleshooting unexpected in vivo results with ROCK inhibitors.
Quantitative Data Summary
Table 1: Potency and Selectivity of Y-27632
| Target Kinase | Ki (nM) | IC50 (nM) | Reference |
|---|---|---|---|
| ROCK1 (ROKβ) | 220 | ~140-220 | [1][13] |
| ROCK2 (ROKα) | 300 | ~800 |[1][11] |
Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary based on assay conditions.
Table 2: Example In Vivo Dosing Regimens for Y-27632
| Animal Model | Disease/Application | Dose | Route | Frequency | Outcome | Reference |
|---|---|---|---|---|---|---|
| Nude Mice | Bladder Cancer Xenograft | 10 mg/kg | IP | 3 times/week | Attenuated tumor growth | [14] |
| Nude Mice | BRAF-mutant Melanoma | 10 mg/kg | IP | Twice a week | Increased tumor growth | [9] |
| SOD1G93A Mice | ALS Model | 30 mg/kg | Oral (in water) | Daily | Improved motor function (males only) | [11] |
| Rabbits | Corneal Endothelial Dysfunction | 100 µM (topical) | Eye drops | Post-surgery | Restored corneal transparency |[15] |
Experimental Protocols
General Protocol for In Vivo Administration of Y-27632
This protocol provides a general framework. It is critical to optimize the dose, vehicle, and administration route for your specific animal model and experimental goals based on literature and pilot studies.
-
Reconstitution and Stock Solution Preparation:
-
Y-27632 Dihydrochloride is soluble in water (up to ~50 mg/mL) and DMSO (up to ~100 mg/mL).[16]
-
For a stock solution, dissolve Y-27632 in sterile water or PBS to a concentration of 10-20 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution for Injection:
-
On the day of injection, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration using a sterile vehicle.
-
Vehicle Selection:
-
For intraperitoneal (IP) or intravenous (IV) injection, sterile saline or PBS is the preferred vehicle.
-
If solubility is an issue, a small amount of DMSO can be used, but the final concentration in the injected volume should typically be kept below 5-10% to avoid toxicity. Always include a vehicle-only control group in your experiment.
-
For oral administration, the compound can be dissolved in drinking water or prepared for gavage in an appropriate vehicle.[11]
-
-
-
Administration to Animals:
-
Calculate the injection volume based on the animal's body weight and the final concentration of the working solution. A typical injection volume for a mouse is 100-200 µL.
-
Intraperitoneal (IP) Injection: This is a common route for systemic delivery. Administer the solution into the lower abdominal cavity.
-
Oral Gavage: For oral delivery, use a proper gavage needle to deliver the solution directly to the stomach.
-
Frequency: Dosing frequency can range from twice weekly to daily, depending on the compound's pharmacokinetics and the experimental endpoint.[9][11][14]
-
-
Monitoring and Data Collection:
-
Monitor animals daily for any signs of toxicity, including weight loss, lethargy, or ruffled fur.
-
Measure primary endpoints (e.g., tumor volume, behavioral scores) at predetermined time points.
-
At the end of the study, collect tissues for downstream analysis (e.g., histology, Western blot for target engagement).
-
References
- 1. stemcell.com [stemcell.com]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Y-27632 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cy5-5-nhs-ester.com [cy5-5-nhs-ester.com]
Addressing poor solubility of Y-9738 for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Y-9738, focusing on addressing its poor solubility for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It functions by targeting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition of the ROCK signaling pathway leads to a reduction in stress fiber formation, cell contraction, and motility. The ROCK pathway plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2][3][4][5]
Q2: I am observing precipitation of this compound in my cell culture medium. What is the recommended solvent and concentration?
Poor solubility in aqueous solutions like cell culture media is a common issue with many small molecule inhibitors. For this compound, the recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[6][7][8] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture should be kept as low as possible, ideally below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[7][9][10]
Q3: What is the maximum recommended concentration of DMSO in cell culture?
While DMSO is a widely used solvent, high concentrations can be toxic to cells.[7][8][9] It is recommended to keep the final DMSO concentration in your cell culture medium at or below 0.5% (v/v).[9] However, the optimal concentration can be cell-line dependent, and it is advisable to perform a vehicle control experiment to assess the effect of DMSO on your specific cell type.
Q4: Can I use other solvents besides DMSO?
If DMSO is not suitable for your experimental setup, other organic solvents like ethanol (B145695) can be considered.[7][9] However, the solubility of this compound in these alternative solvents may be lower, and their cytotoxic effects should be carefully evaluated. It is always recommended to perform a solvent toxicity test before proceeding with your main experiment.[7][9][10]
Troubleshooting Guide
Issue: this compound Precipitates in Cell Culture Medium
Possible Cause 1: Low Solubility in Aqueous Solutions
This compound, like many small molecule inhibitors, has limited solubility in aqueous-based cell culture media.
Solution:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by gentle vortexing or brief sonication.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution with sterile phosphate-buffered saline (PBS) or directly with the cell culture medium to achieve the desired final concentration.
-
Add to Medium with Agitation: When adding the diluted this compound to your final volume of cell culture medium, ensure gentle but thorough mixing to facilitate its dispersion and prevent localized high concentrations that can lead to precipitation.
Possible Cause 2: High Final Concentration of this compound
Exceeding the solubility limit of this compound in the final culture volume can cause it to precipitate out of solution.
Solution:
-
Determine the Optimal Working Concentration: Conduct a dose-response experiment to identify the lowest effective concentration of this compound for your specific cell line and experimental endpoint.
-
Consult Literature: Review published studies that have used this compound or similar ROCK inhibitors to guide your concentration selection. For instance, the related ROCK inhibitor Y-27632 is often used at concentrations around 10 µM.[2]
Possible Cause 3: Interaction with Media Components
Certain components in the cell culture medium, such as serum proteins, can sometimes interact with small molecules and affect their solubility.
Solution:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Serum-Free Conditions (if applicable): If your experiment allows, consider adding this compound to serum-free medium first, allowing it to disperse, and then adding serum.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Recommended Starting Concentration | Maximum Final Concentration in Culture | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | ≤ 0.5% (v/v) | Most common and effective solvent. |
| Ethanol | 1-10 mM | ≤ 0.5% (v/v) | Alternative, but solubility may be lower. |
Table 2: Troubleshooting Summary for this compound Precipitation
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in media | Low aqueous solubility | Prepare a high-concentration DMSO stock and perform serial dilutions. |
| Precipitation after incubation | Exceeding solubility limit | Determine the optimal (lowest effective) working concentration. |
| Inconsistent results | Solvent toxicity | Keep final DMSO concentration below 0.1% and include a vehicle control. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution.
-
Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex gently until the powder is completely dissolved. This is your 10 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid pipetting very small volumes, it is often convenient to make an intermediate dilution.
-
For example, dilute the 10 mM stock solution 1:100 in sterile PBS or cell culture medium to create a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the 100 µM intermediate solution (or the 10 mM stock solution) to your pre-warmed cell culture medium to achieve the desired final concentration.
-
For example, to make 10 mL of medium with a final concentration of 10 µM, add 10 µL of the 10 mM stock solution or 1 mL of the 100 µM intermediate solution.
-
Mix the final solution gently but thoroughly by swirling or inverting the container.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This will account for any effects of the solvent on your cells.
-
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
- 1. Inhibition of ROCK-myosin II signaling pathway enables culturing of human pluripotent stem cells on microcarriers without extracellular matrix coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of RhoA/Rho-kinase pathway suppresses the expression of extracellular matrix induced by CTGF or TGF-β in ARPE-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Cell Culture & Analysis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The lab’s all-purpose oil DMSO | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Y-9738
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Y-9738, a novel kinase inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive small molecule inhibitor of Kinase X. It is designed for high selectivity, but like many kinase inhibitors, it can exhibit off-target effects at higher concentrations. Understanding its on-target and potential off-target activities is crucial for interpreting experimental results.
Q2: What are the recommended storage conditions and solvent for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare a stock solution in DMSO (e.g., 10 mM). This stock solution should also be stored at -20°C. It is advisable to prepare fresh dilutions in your assay buffer before each experiment to minimize degradation and precipitation.
Q3: My experimental results with this compound in cell-based assays are different from the biochemical assay data. What could be the cause?
Discrepancies between biochemical and cell-based assays are common when working with kinase inhibitors.[1] Several factors can contribute to this:
-
Intracellular ATP Concentration: Biochemical assays are often conducted at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are significantly higher.[1] This can lead to competition and a rightward shift in the IC50 value in cellular assays for ATP-competitive inhibitors like this compound.
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than expected.
-
Efflux Pumps: this compound might be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its effective intracellular concentration.[1]
-
Target Availability and State: The target kinase may have lower expression levels or be in an inactive conformation in the specific cell line used.[1]
Q4: I observe a cellular phenotype that does not align with the known function of Kinase X. How can I determine if this is an off-target effect?
This is a strong indicator of potential off-target activity. A definitive way to investigate this is through a rescue experiment.[1] If you can overexpress a drug-resistant mutant of Kinase X and this reverses the observed phenotype, the effect is likely on-target.[1] If the phenotype persists, it is probably due to the inhibition of one or more off-target kinases.[1]
Troubleshooting Guides
Guide 1: Inconsistent Results in Kinase Assays
High variability in kinase assay results can be frustrating. Here’s a systematic approach to troubleshoot this issue:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Calibrate pipettes and use reverse pipetting for viscous solutions. | Reduced well-to-well variability. |
| Reagent Mixing | Ensure thorough mixing of all reagents before and during the assay. | Consistent results across the plate. |
| Solvent Concentration | Maintain a consistent and low final DMSO concentration (typically <1%) across all wells. | Minimized solvent-induced inhibition. |
| Edge Effects | Avoid using the outermost wells of the microplate or fill them with buffer to maintain humidity.[2] | Reduced data skewing from evaporation. |
| Incubation Time & Temp | Ensure consistent incubation times and a stable, calibrated incubator temperature. | Improved reproducibility of enzyme kinetics. |
Guide 2: Identifying Off-Target Effects
It is critical to characterize the selectivity of this compound to ensure that the observed biological effects are due to the inhibition of Kinase X.
| Experimental Approach | Methodology | Interpretation of Results |
| Kinome-wide Profiling | Screen this compound against a large panel of purified kinases at a fixed concentration (e.g., 1 µM). | Identifies potential off-target kinases that show significant inhibition (e.g., >50%).[1] |
| Dose-Response (IC50) Determination | For identified off-targets, perform dose-response assays to determine the IC50 values.[1] | Quantifies the potency of this compound against off-target kinases, allowing for selectivity analysis by comparing to the on-target IC50. |
| Cellular Thermal Shift Assay (CETSA) | Treat intact cells with this compound, followed by heating to various temperatures. The binding of this compound will stabilize Kinase X and off-targets, leading to a higher melting temperature. | A shift in the melting curve of a protein upon this compound treatment indicates direct target engagement. |
| NanoBRET™ Target Engagement Assay | In live cells, assess the binding of this compound to a NanoLuc®-tagged Kinase X.[1] | A decrease in the BRET signal upon inhibitor addition confirms target engagement in a cellular context.[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol describes a general method for determining the IC50 value of this compound against Kinase X.
Materials:
-
Purified recombinant Kinase X
-
Specific peptide substrate for Kinase X
-
This compound stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[3]
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of Kinase X to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[3]
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for the kinase to accurately determine the IC50.[3]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.[3]
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[3]
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of Kinase X and its inhibition by this compound.
Caption: General workflow for characterizing the activity of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Improving the Bioavailability of Y-9738 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bioavailability of the investigational compound Y-9738 in animal models. The following information is curated to address common challenges encountered during preclinical pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: Poor oral bioavailability is often a result of several factors related to the compound's physicochemical properties and its interaction with the biological system. For a compound like this compound, the primary reasons could be:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2][3]
-
Poor Permeability: this compound might have difficulty passing through the intestinal wall to enter the bloodstream.[4]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[4][5]
-
Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.[6]
Q2: Which animal models are most appropriate for studying the oral bioavailability of this compound?
A2: The selection of an appropriate animal model is crucial for obtaining relevant pharmacokinetic data.[7][8][9] Commonly used models include:
-
Rats: Rodents are often used for initial pharmacokinetic screening due to their cost-effectiveness and well-characterized physiology. Rats can provide initial insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]
-
Dogs: Beagle dogs are a common non-rodent species for bioavailability studies as their GI anatomy and physiology share more similarities with humans compared to rodents.[7][8]
-
Pigs: The gastrointestinal tract of pigs is anatomically and physiologically very similar to that of humans, making them a good model for predicting oral drug absorption.[7] The choice of model should be based on factors such as the metabolic profile of this compound in different species and its similarity to human metabolism.[10]
Q3: What are the main formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and/or permeability.[1][2][11][12] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[2][11][13]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility and dissolution.[1][13]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[11][14]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[11][15]
Troubleshooting Guides
Problem 1: Lower than expected oral bioavailability in initial animal studies.
-
Possible Causes:
-
Poor Solubility: The concentration of this compound in the GI tract may not be sufficient for adequate absorption.[1][2]
-
First-Pass Metabolism: Significant metabolism in the liver or gut wall can reduce the amount of drug reaching systemic circulation.[4][5]
-
P-glycoprotein (P-gp) Efflux: this compound may be actively transported out of intestinal cells.[6]
-
-
Troubleshooting Steps:
-
Formulation Enhancement: Develop formulations aimed at improving solubility, such as lipid-based systems or solid dispersions.[1][2][11][12]
-
In Vitro Metabolism Studies: Use liver microsomes from the relevant animal species to evaluate the extent of first-pass metabolism.[16][17][18]
-
Caco-2 Permeability Assays: Conduct in vitro permeability studies using Caco-2 cell monolayers to determine if this compound is a P-gp substrate.
-
Problem 2: High variability in plasma concentrations between individual animals.
-
Possible Causes:
-
Inconsistent Dosing: Improper oral gavage technique or non-homogenous formulation can lead to variable dosing.
-
Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption.
-
Genetic Polymorphisms: Variations in metabolic enzymes or transporters among animals can lead to different pharmacokinetic profiles.
-
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure all personnel are properly trained in oral gavage. For suspensions, ensure the formulation is thoroughly mixed before each administration.
-
Control Feeding Conditions: Fast animals overnight before dosing to minimize food-related variability. Ensure consistent access to water.
-
Use Genetically Homogenous Animal Strains: Employing inbred strains can help reduce variability stemming from genetic differences.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 5 |
| Micronized Suspension | 50 | 350 ± 60 | 1.5 | 1800 ± 300 | 15 |
| Solid Dispersion | 50 | 800 ± 150 | 1.0 | 4800 ± 700 | 40 |
| SEDDS | 50 | 1200 ± 220 | 0.5 | 7200 ± 950 | 60 |
Table 2: Hypothetical In Vitro Permeability of this compound in Caco-2 Cells.
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | 0.5 ± 0.1 | 6.0 |
| Basolateral to Apical (B-A) | 3.0 ± 0.5 |
An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, acetone) in a 1:4 drug-to-polymer ratio.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and XRD/DSC, respectively.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study, with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing: Administer the this compound formulation orally via gavage at the desired dose. For intravenous administration (to determine absolute bioavailability), administer the drug via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
Mandatory Visualization
Caption: Biopharmaceutical Classification System (BCS).
Caption: Formulation screening workflow for this compound.
Caption: Troubleshooting low oral bioavailability.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of YK754, a novel If channel inhibitor in rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 9. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 10. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. upm-inc.com [upm-inc.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. japsonline.com [japsonline.com]
- 16. In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An in vitro reporter gene assay method incorporating metabolic activation with human and rat S9 or liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Y-9738 Vehicle Selection for In Vivo Administration
Disclaimer: No public information is available for a compound designated "Y-9738." The following technical support guide is designed for a hypothetical poorly water-soluble small molecule, referred to as this compound, to assist researchers, scientists, and drug development professionals. The principles and methodologies described are general and should be adapted based on the specific physicochemical properties of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a vehicle for in vivo administration of this compound?
A1: The initial and most critical step is to determine the solubility of this compound in a range of pharmaceutically acceptable solvents and vehicles. This process, often referred to as a vehicle screening or solubility study, will identify suitable candidates for formulation development.
Q2: What are the key considerations when choosing a vehicle for this compound?
A2: The primary considerations include the compound's solubility, the intended route of administration (e.g., intravenous, oral, subcutaneous), the required dose, and the potential toxicity of the vehicle itself. The chosen vehicle should not interfere with the biological activity of this compound. For parenteral routes, sterility and isotonicity are crucial.
Q3: Can I use DMSO to dissolve this compound for in vivo studies?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent capable of dissolving many non-polar compounds.[1] However, its use in vivo should be approached with caution due to potential toxicity at higher concentrations.[1] If used, it is often in combination with other vehicles to keep the final DMSO concentration to a minimum, typically below 10% and ideally as low as 1%.[1]
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Kinetic solubility is a high-throughput measurement of how much of a compound, initially dissolved in an organic solvent like DMSO, can remain in an aqueous buffer without immediately precipitating.[2][3] It's a useful early indicator. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a solvent and is determined over a longer incubation period.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon injection | The compound's solubility in the vehicle is exceeded upon dilution in physiological fluids ("blood-out"). | - Re-evaluate Vehicle: The chosen vehicle may not be providing sufficient solubilization in vivo. Consider formulations with a higher solubilizing capacity, such as those containing cyclodextrins or surfactants.[4] - Reduce Concentration: If possible, lower the concentration of this compound in the dosing solution. - Change Route of Administration: A slower route of administration, like subcutaneous injection, may allow for better absorption and less precipitation compared to a rapid intravenous bolus. |
| Observed Toxicity or Adverse Events in Animals | The vehicle itself may be causing toxicity, or the formulation may be irritating. | - Vehicle Toxicity Study: Run a control group of animals dosed with the vehicle alone to assess its tolerability. - Reduce Excipient Concentration: Minimize the concentration of co-solvents and surfactants to the lowest effective level. - pH and Osmolality: Ensure the final formulation has a pH between 5 and 9 and is isotonic to minimize irritation at the injection site. |
| Poor or Variable Bioavailability | Low solubility, poor dissolution rate, or instability of the formulation. | - Formulation Optimization: Explore alternative formulation strategies such as lipid-based systems (e.g., self-emulsifying drug delivery systems - SEDDS), or particle size reduction techniques like nanosuspensions to improve dissolution and absorption.[5][6][7] - Stability Check: Assess the stability of the this compound formulation over the duration of the experiment. |
| Inconsistent In Vivo Results | Issues with formulation preparation, dosing accuracy, or animal handling. | - Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing the this compound formulation. - Verify Dosing Accuracy: Double-check all calculations and ensure accurate administration volumes. - Refine Animal Procedures: Standardize animal handling and administration techniques to minimize stress and variability. |
Data Summary: Common Vehicles for Poorly Soluble Compounds
| Vehicle/Formulation Strategy | Composition | Advantages | Disadvantages |
| Aqueous Solutions (with pH adjustment) | Buffers (e.g., phosphate, citrate) to ionize the compound. | Simple to prepare, low toxicity. | Only suitable for ionizable compounds with sufficient solubility within a physiological pH range.[4] |
| Co-solvent Systems | Water-miscible organic solvents (e.g., PEG-400, propylene (B89431) glycol, ethanol) mixed with water. | Can significantly increase the solubility of many compounds. | Potential for toxicity at higher concentrations, risk of precipitation upon dilution in vivo.[1][4] |
| Surfactant-based Systems (Micellar Solutions) | Surfactants (e.g., Polysorbate 80, Cremophor EL) above their critical micelle concentration. | Forms micelles that encapsulate and solubilize hydrophobic drugs. | Can have their own biological effects and potential for toxicity.[4] |
| Cyclodextrin Complexes | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) form inclusion complexes with the drug. | Generally well-tolerated, can significantly enhance aqueous solubility.[4] | Can be limited by the stoichiometry of complexation and may not be suitable for all molecules. |
| Lipid-based Formulations (e.g., SEDDS) | Oils, surfactants, and co-solvents that form an emulsion or microemulsion in aqueous media. | Can improve oral bioavailability by enhancing dissolution and lymphatic uptake.[5] | More complex to formulate and characterize. |
| Nanosuspensions | Crystalline drug particles reduced to the nanometer size range, stabilized by surfactants or polymers. | Increases the surface area for dissolution, leading to improved bioavailability.[6][8] | Requires specialized equipment for particle size reduction (e.g., homogenization, milling). |
Experimental Protocols
Protocol 1: Kinetic Solubility Screening of this compound
Objective: To rapidly assess the apparent solubility of this compound in various vehicles.
Methodology:
-
Prepare a high-concentration stock solution of this compound: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.[9]
-
Aliquot test vehicles: In a 96-well plate, add each of the selected aqueous-based vehicles to separate wells.
-
Serial Dilution: Add a small volume of the this compound DMSO stock solution to the vehicles to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 µM). The final DMSO concentration should be kept low (e.g., <2%).
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 2 hours), with gentle shaking.[9]
-
Precipitation Assessment: Visually inspect the wells for any signs of precipitation. For a more quantitative measure, use nephelometry to detect light scattering from undissolved particles.[3]
-
Quantification (Optional): After incubation, filter or centrifuge the samples to remove any precipitate. Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method like LC-MS/MS.[3][9]
Protocol 2: Preparation of a Co-solvent Formulation for this compound
Objective: To prepare a solution of this compound in a co-solvent system for in vivo administration.
Example Formulation: 10% DMSO, 40% PEG-400, 50% Saline
Methodology:
-
Weigh this compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Add the DMSO to the this compound and vortex or sonicate until the compound is fully dissolved.
-
Add Co-solvent: Add the PEG-400 to the DMSO solution and mix thoroughly.
-
Add Aqueous Component: Slowly add the saline to the organic mixture while vortexing to avoid precipitation.
-
Final Checks: Visually inspect the final solution to ensure it is clear and free of particulates. If for parenteral use, sterile filter the final formulation.
Visualizations
Caption: Vehicle selection workflow for a poorly soluble compound.
Caption: General experimental workflow for an in vivo study.
References
- 1. researchgate.net [researchgate.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 9. Solubility Test | AxisPharm [axispharm.com]
Technical Support Center: Interpreting Variable Results in Y-9738 Experiments
Disclaimer: Information available for a compound specifically designated "Y-9738" is limited. The following troubleshooting guide is based on the well-characterized and commonly used ROCK (Rho-associated coiled-coil containing protein kinase) inhibitor, Y-27632, as experimental variability issues are often similar for compounds within the same class. It is highly probable that "this compound" is a related ROCK inhibitor, and the principles outlined below will be applicable.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common questions and sources of variability when using ROCK inhibitors like this compound in cell culture and other experimental settings.
Q1: We are observing inconsistent effects of this compound on cell morphology and survival. What are the potential causes?
A1: Inconsistent effects are a frequent challenge and can stem from several factors:
-
Compound Stability and Storage: this compound, like many small molecules, can degrade over time. Ensure it is stored correctly, protected from light, and at the recommended temperature (-20°C for long-term storage).[1] Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation in aqueous solutions.
-
Cell Line Specificity: Different cell lines can exhibit varied sensitivity to ROCK inhibition due to differences in their intrinsic Rho/ROCK signaling pathways.
-
Cell Culture Conditions: Factors such as cell density, passage number, and the presence of other signaling molecules in the media can all influence the cellular response to this compound.[2] Genetic variations acquired during cell culture can also contribute to this variability.[3][4]
-
Off-Target Effects: At higher concentrations, ROCK inhibitors may interact with other kinases, leading to unexpected biological outcomes.[5]
Q2: Our stem cell cultures show variable differentiation outcomes when treated with this compound. How can we improve consistency?
A2: Variability in stem cell differentiation is a known issue.[4][6] When using this compound to improve survival during passaging or differentiation, consider the following:
-
Timing and Duration of Treatment: The window for effective ROCK inhibition can be narrow. Optimize the timing and duration of this compound exposure. For instance, in human embryonic stem cells (hESCs), treatment for 24 hours is often sufficient to improve survival after dissociation.[7]
-
Concentration Optimization: The optimal concentration of this compound can vary between cell lines and applications. It is crucial to perform a dose-response curve to determine the lowest effective concentration that promotes survival without inducing unwanted differentiation or other side effects.
-
Basal Media and Serum Composition: Components in the culture media can interact with the signaling pathways affected by this compound. The concentration of serum, which contains various growth factors, can particularly influence outcomes.[8]
Q3: We suspect off-target effects might be contributing to our variable results. How can we investigate this?
A3: Investigating off-target effects is critical for data interpretation.[9][10][11][12]
-
Use a Structurally Different ROCK Inhibitor: Compare the effects of this compound with another ROCK inhibitor that has a different chemical structure. If the observed phenotype persists, it is more likely to be an on-target effect of ROCK inhibition.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of ROCK. If the phenotype induced by this compound is reversed, this strongly suggests an on-target effect.
-
Dose-Response Analysis: Off-target effects are often more prominent at higher concentrations.[5] Determine if the variable results are correlated with the concentration of this compound used.
Data Presentation: Quantitative Troubleshooting Guide
To systematically troubleshoot variability, consider the following experimental parameters and their potential impact.
| Parameter | Potential Source of Variability | Recommended Action | Expected Outcome with this compound |
| Compound | Purity, stability, and solvent effects. | Verify compound purity via HPLC/MS. Prepare fresh stock solutions and aliquot for single use. Use a consistent, high-quality solvent (e.g., DMSO). | Consistent biological activity at a given concentration. |
| Cell Line | Genetic drift, passage number, and cell health. | Use low-passage cells. Regularly perform cell line authentication. Monitor cell health and viability. | More reproducible cellular responses. |
| Culture Conditions | Media composition, serum lot-to-lot variability, cell density, and oxygen levels.[8] | Use a consistent lot of serum or switch to a serum-free, defined medium.[1] Standardize seeding density. Ensure consistent incubator conditions. | Reduced baseline variability, allowing for clearer observation of this compound effects. |
| Treatment Protocol | Concentration, duration of exposure, and timing of treatment. | Perform a thorough dose-response and time-course experiment for each new cell line or experimental setup. | Identification of the optimal concentration and treatment window for the desired effect. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Improved Stem Cell Survival Post-Passaging
-
Cell Seeding: Plate human pluripotent stem cells (hPSCs) on a suitable matrix (e.g., Matrigel) in their standard culture medium.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile DMSO. Further dilute in pre-warmed culture medium to create a series of working concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM).[7] Include a vehicle control (DMSO only).
-
Cell Dissociation: When cells reach the desired confluency, dissociate them into single cells using a gentle enzyme such as Accutase.
-
Treatment: Resuspend the single cells in the media containing the different concentrations of this compound or the vehicle control.
-
Plating: Plate the cells at a low density to allow for colony formation.
-
Incubation: Culture the cells for 24 hours in the presence of this compound.
-
Medium Change: After 24 hours, replace the medium with fresh medium without this compound.
-
Colony Counting: After 5-7 days, stain the colonies with a suitable marker (e.g., Crystal Violet or an antibody against a pluripotency marker) and count the number of colonies.
-
Analysis: Determine the concentration of this compound that yields the highest number of viable colonies without inducing morphological changes indicative of differentiation.
Visualizations
Signaling Pathway of ROCK Inhibition
Caption: The inhibitory effect of this compound on the Rho/ROCK signaling pathway.
Experimental Workflow for Troubleshooting Variability
Caption: A logical workflow for troubleshooting variable experimental results with this compound.
References
- 1. ROCK 抑制剂(Y-27632) The ROCK Inhibitor (Y-27632) is available in a 5 mg format & has been optimized & validated for cell culture & Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. Culture-acquired genetic variation in human pluripotent stem cells: Twenty years on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability of human pluripotent stem cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Y-27632 - Wikipedia [en.wikipedia.org]
- 6. Variability in the Generation of Induced Pluripotent Stem Cells: Importance for Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of experimental variables on spheroid attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
Navigating Y-9738 Treatment: A Guide to Optimizing Experimental Duration
Technical Support Center
For researchers and scientists utilizing Y-9738, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), determining the optimal treatment duration is critical for achieving desired experimental outcomes. This guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to assist in refining your experimental design.
A preliminary note on nomenclature: While this guide specifically addresses this compound, the vast majority of published research refers to a closely related and well-characterized ROCK inhibitor, Y-27632. The information presented here is based on the extensive data available for Y-27632 and is expected to be highly relevant for users of this compound due to their shared mechanism of action as ROCK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the ROCK signaling pathway. It functions by competitively inhibiting the ATP-binding site of ROCKI and ROCKII.[1] This inhibition prevents the phosphorylation of downstream targets, leading to a variety of cellular effects, including changes in cell shape, adhesion, motility, and proliferation.[2]
Q2: How does this compound treatment affect cell morphology and adhesion?
Treatment with this compound typically leads to a more flattened and spread-out cell morphology.[3] This is due to the inhibitor's effect on the actin cytoskeleton. Users may observe a reduction in stress fibers and focal adhesions.[4][5] These changes can enhance cell migration and wound healing in certain cell types.[6]
Q3: What is the typical effective concentration range for this compound?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, a common starting concentration used in many studies is 10 µM.[1][7] Concentrations ranging from 5 µM to 20 µM have been shown to be effective in various applications, such as promoting the survival of stem cells after dissociation.[8] It is important to note that higher concentrations (e.g., >20 µM) can lead to off-target effects and cytotoxicity in some cell lines.[7][8]
Q4: How does the duration of this compound treatment influence experimental outcomes?
The duration of treatment is a critical parameter that can significantly alter the cellular response to this compound.
-
Short-term treatment (e.g., 24 hours): Often used to enhance cell survival during passaging, cryopreservation, or after cell sorting.[1][3][9] Short-term exposure can promote cell proliferation and migration.[4]
-
Prolonged treatment (e.g., > 48 hours): The effects of long-term exposure can be more complex and cell-type specific. In some cases, prolonged treatment can lead to decreased cell proliferation and even induce senescence in cell types like human dermal fibroblasts.[10] For other cell types, such as adult keratinocytes, longer treatment can extend their lifespan in culture.[7] Therefore, the optimal duration must be carefully determined based on the specific experimental goals.
Troubleshooting Guide
Issue 1: Inconsistent cell survival or excessive cell death after this compound removal.
-
Possible Cause: Abrupt withdrawal of this compound can be a shock to cells that have adapted to its presence, especially in sensitive cell lines like pluripotent stem cells. The ROCK pathway can become hyperactive upon removal of the inhibitor, leading to apoptosis.[11]
-
Troubleshooting Steps:
-
Gradual Weaning: Instead of complete removal, try gradually reducing the concentration of this compound over a 24-48 hour period.
-
Optimize Plating Density: Ensure cells are plated at a sufficient density to promote cell-cell contact and survival signals. Low cell density can exacerbate cell death upon inhibitor removal.
-
Check for Over-confluence: Conversely, allowing cells to become over-confluent before removing the inhibitor can also lead to cell death due to nutrient depletion and stress.
-
Extend Treatment Duration: In some cases, a longer initial treatment period may be necessary to ensure robust colony formation before the inhibitor is removed.[12]
-
Issue 2: Unexpected changes in cell phenotype or differentiation with prolonged treatment.
-
Possible Cause: The ROCK signaling pathway is involved in a multitude of cellular processes, including differentiation.[2] Prolonged inhibition of this pathway can have unintended consequences on cell fate decisions.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal window for achieving the desired effect without inducing unwanted phenotypic changes. (See Experimental Protocol below).
-
Marker Analysis: At different time points during treatment, analyze the expression of key lineage and pluripotency markers to monitor the cellular state.
-
Consider Off-Target Effects: At higher concentrations and longer durations, the possibility of off-target effects on other kinases increases.[7] If possible, try using a lower effective concentration.
-
Issue 3: Reduced or no effect of this compound on cell proliferation.
-
Possible Cause: The effect of this compound on proliferation is highly context-dependent and varies between cell types. While it can enhance the proliferation of some cells, it may have no effect or even be inhibitory to others, such as equine mesenchymal stromal cells.[13]
-
Troubleshooting Steps:
-
Cell-Type Specificity: Review the literature for the known effects of ROCK inhibitors on your specific cell type.
-
Dose-Response Curve: Perform a dose-response experiment to ensure you are using an effective concentration.
-
Assess Other Endpoints: The primary benefit of this compound may not be enhanced proliferation but rather improved survival, adhesion, or migration. Assess these other parameters to determine the inhibitor's efficacy in your system.
-
Data Presentation
Table 1: Summary of Y-27632 (as a proxy for this compound) Treatment Durations and Their Effects on Various Cell Types
| Cell Type | Concentration (µM) | Duration | Observed Effect |
| Human Embryonic Stem Cells (hESCs) | 10 | 24 hours | Improved cell recovery and survival after sorting.[3] |
| Human Keratinocytes | 10 | 30 - 80 days | Markedly increased lifespan in culture.[7] |
| Human Foreskin Fibroblasts | 1 - 10 | 12 hours | Increased cellular proliferation.[4] |
| Human Dermal Fibroblasts | 10 | > 24 hours | Inhibition of cell growth.[10] |
| Ovine Spermatogonial Stem Cells | 5 - 10 | 10 days | Optimal for colony formation and number.[8] |
| Human Periodontal Ligament Stem Cells | 20 | 48 hours | Increased cell proliferation.[14] |
| Human Cardiac Stem Cells | 0.1 - 10 | 48 hours | Increased cell viability and migration.[15] |
| Human Adipose-Derived Stem Cells | 10 - 20 | 5 days | Decreased cell numbers.[16] |
Experimental Protocols
Protocol: Optimizing this compound Treatment Duration Using a Time-Course Experiment
This protocol outlines a general method for determining the optimal treatment duration of this compound for a specific cell type and experimental endpoint.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or PBS)
-
Complete cell culture medium appropriate for your cell line
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Your cell line of interest
-
Reagents for your chosen endpoint assay (e.g., cell viability assay, proliferation assay, immunofluorescence staining, qPCR)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Treatment Initiation: Prepare fresh culture medium containing the desired concentration of this compound (e.g., 10 µM). Also, prepare a control medium without the inhibitor.
-
Time-Course Setup:
-
For each time point you wish to assess (e.g., 12h, 24h, 48h, 72h, 96h), dedicate a set of wells (in triplicate for statistical significance) for both the treated and control groups.
-
Replace the medium in the appropriate wells with the this compound-containing medium or the control medium.
-
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Endpoint Analysis: At each designated time point, perform your chosen assay to assess the effect of this compound. This could include:
-
Cell Viability/Proliferation: Use assays such as MTT, WST-1, or direct cell counting.
-
Morphology: Capture images using phase-contrast microscopy to observe changes in cell shape and confluence.
-
Marker Expression: Fix and stain cells for immunofluorescence analysis of key proteins, or lyse cells for RNA extraction and qPCR analysis of gene expression.
-
-
Data Analysis:
-
Quantify the results from your endpoint assays.
-
Plot the data over time for both the treated and control groups to visualize the dynamic effects of this compound.
-
Determine the time point at which the desired effect is maximal without the onset of adverse effects (e.g., decreased viability, unwanted differentiation).
-
Mandatory Visualizations
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 4. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho Kinase Inhibitor Y-27632 Prolongs the Life Span of Adult Human Keratinocytes, Enhances Skin Equivalent Development, and Facilitates Lentiviral Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. forum.allencell.org [forum.allencell.org]
- 10. Prolonged treatment with Y-27632 promotes the senescence of primary human dermal fibroblasts by increasing the expression of IGFBP-5 and transforming them into a CAF-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 12. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 14. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]
- 16. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Information on Y-9738 Not Available for Cell Line Resistance
Our comprehensive search for information regarding "Y-9738" and its use in cell line research, particularly concerning mechanisms of resistance, has yielded no relevant scientific literature or experimental data. The compound this compound is consistently identified in chemical and pharmaceutical databases as a hypolipidemic agent, used in research to study the lowering of lipids such as cholesterol and triglycerides, primarily in animal models.
There is currently no evidence in published research to suggest that this compound is used as an anti-cancer agent or in any other context that would involve the development of resistance in cultured cell lines. Therefore, we are unable to provide a technical support center with troubleshooting guides, FAQs, data tables, or experimental protocols for overcoming resistance to this compound in this context.
General Considerations for Drug Resistance in Cell Lines
While we cannot provide specific guidance for this compound, researchers encountering drug resistance in cell lines with other compounds may consider the following general mechanisms and troubleshooting approaches.
Common Mechanisms of Drug Resistance:
-
Target Alteration: Mutations or changes in the expression level of the drug's molecular target can prevent the drug from binding effectively.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of transporter proteins (e.g., P-glycoprotein) that actively pump the drug out of the cell.
-
Activation of Alternative Signaling Pathways: Cells may develop ways to bypass the pathway inhibited by the drug, often by upregulating parallel or downstream signaling cascades.
-
Drug Inactivation: Cells may metabolize the drug into an inactive form.
-
Alterations in Apoptosis Pathways: Changes in the cellular machinery that controls programmed cell death can make cells more resistant to drug-induced apoptosis.
General Troubleshooting Workflow for Investigating Drug Resistance:
Below is a generalized workflow that can be adapted to investigate resistance to various compounds in cell lines.
Caption: A general workflow for investigating and addressing drug resistance in cell lines.
We recommend that researchers verify the identity and known applications of any compound used in their experiments. Should you have questions about a different compound with established use in cancer cell line research, please feel free to submit a new request.
Validation & Comparative
Oral PCSK9 Inhibition: A Preclinical Efficacy Comparison with Statins
For Researchers, Scientists, and Drug Development Professionals
The landscape of lipid-lowering therapies is evolving beyond traditional statins with the advent of novel mechanisms targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). While injectable monoclonal antibodies against PCSK9 have demonstrated significant efficacy, the development of orally bioavailable small-molecule inhibitors represents a promising frontier for patient care and adherence. This guide provides a comparative overview of the preclinical efficacy of a novel oral small-molecule PCSK9 inhibitor, NYX-PCSK9i, and the widely used statin, atorvastatin (B1662188), in a well-established mouse model of human-like dyslipidemia and atherosclerosis.
Executive Summary
Preclinical data from studies in the Apolipoprotein E3-Leiden.CETP (APOE3-Leiden.CETP) mouse model, which mimics human lipoprotein metabolism and atherosclerosis development, demonstrate that the oral PCSK9 inhibitor NYX-PCSK9i significantly reduces plasma cholesterol levels. Notably, the lipid-lowering effect of NYX-PCSK9i is additive to that of atorvastatin, suggesting a complementary mechanism of action and a potential for combination therapy to achieve greater reductions in atherogenic lipoproteins.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, comparing the effects of NYX-PCSK9i and atorvastatin on plasma total cholesterol and atherosclerotic lesion development in APOE*3-Leiden.CETP mice.
Table 1: Effect of NYX-PCSK9i and Atorvastatin on Plasma Total Cholesterol
| Treatment Group | Dose | Duration | Plasma Total Cholesterol Reduction (%) | Data Source |
| NYX-PCSK9i | 50 mg/kg/day | 35 days | 46% | [1] |
| Atorvastatin | 4.9 mg/kg/day | 35 days | 27% | [1] |
| NYX-PCSK9i + Atorvastatin | 50 mg/kg/day + 4.9 mg/kg/day | 35 days | 65% | [1] |
| Atorvastatin | 0.01% in diet | Not specified | 33% | [2] |
| Atorvastatin | 3.6 mg/kg/day | Not specified | 24% |
Note: Direct comparison of percentage reduction across different studies should be done with caution due to potential variations in experimental conditions.
Table 2: Effect of Atorvastatin and a PCSK9 Inhibitor on Atherosclerotic Lesion Area
| Treatment Group | Dose | Duration | Atherosclerotic Lesion Area Reduction (%) | Data Source |
| Atorvastatin | 0.01% (wt/wt) in diet | 28 weeks | 77% | [3] |
| Atorvastatin | 3.6 mg/kg/day | Not specified | 61% | |
| Anti-PCSK9 Antibody (mAb1) | 10 mg/kg (s.c. every 10 days) | 18 weeks | ~50% | [4] |
Note: Data for an oral small-molecule PCSK9 inhibitor on atherosclerosis lesion size was not available in the reviewed literature. Data from an anti-PCSK9 antibody study in the same mouse model is provided for a broader comparative context.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action for statins and oral PCSK9 inhibitors.
Caption: Preclinical experimental workflow for efficacy comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Animal Model and Diet
-
Animal Model: Male APOE*3-Leiden.CETP transgenic mice. This model is characterized by a human-like lipoprotein profile and responsiveness to lipid-lowering therapies, making it a relevant model for preclinical atherosclerosis research.[1]
-
Diet: Mice are fed a Western-type diet (WTD) containing high levels of fat and cholesterol (e.g., 0.25% cholesterol) to induce hypercholesterolemia and atherosclerosis development.[3]
Drug Administration
-
NYX-PCSK9i: Administered orally, for example, via gavage, at a specified dose (e.g., 50 mg/kg/day).[1]
-
Atorvastatin: Administered either mixed in the diet (e.g., 0.002% to 0.01% w/w) or orally via gavage at a specified dose (e.g., 3.6 mg/kg/day).[1][3]
-
Treatment Duration: The treatment period in these studies typically ranges from several weeks to months (e.g., 5 to 28 weeks) to allow for the development and therapeutic modulation of atherosclerotic plaques.[1][3]
Efficacy Endpoints
-
Plasma Lipid Analysis:
-
Atherosclerosis Assessment:
-
At the end of the treatment period, mice are euthanized, and the heart and aorta are perfused and excised.
-
The aortic root is sectioned and stained (e.g., with hematoxylin (B73222) and eosin) to visualize atherosclerotic lesions.
-
The total atherosclerotic lesion area is quantified using morphometric analysis software. Lesion composition, such as macrophage and collagen content, can also be assessed through specific immunohistochemical staining.[3]
-
Conclusion
The preclinical evidence strongly suggests that oral small-molecule PCSK9 inhibitors, exemplified by NYX-PCSK9i, are effective in reducing plasma cholesterol. Their mechanism of action, which is distinct from that of statins, allows for an additive effect when used in combination. This positions oral PCSK9 inhibitors as a potentially valuable therapeutic option, either as a monotherapy for statin-intolerant patients or as an add-on therapy to statins to achieve more aggressive lipid-lowering goals and further reduce the risk of atherosclerotic cardiovascular disease. Further preclinical and clinical studies are warranted to fully elucidate the long-term efficacy and safety of this new class of lipid-lowering agents.
References
- 1. nyrada.com [nyrada.com]
- 2. Atorvastatin increases HDL cholesterol by reducing CETP expression in cholesterol-fed APOE*3-Leiden.CETP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of amlodipine and atorvastatin treatment and their combination on atherosclerosis in ApoE*3-Leiden transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-PCSK9 antibodies inhibit pro-atherogenic mechanisms in APOE*3Leiden.CETP mice - PMC [pmc.ncbi.nlm.nih.gov]
Y-9738 vs. Fibrates: A Comparative Guide to HDL Cholesterol-Increasing Agents
For researchers and drug development professionals, identifying and characterizing novel agents that effectively raise high-density lipoprotein (HDL) cholesterol is a significant area of interest in the quest for new therapies to manage dyslipidemia and reduce cardiovascular risk. This guide provides a comparative overview of the investigational compound Y-9738 and the established class of drugs, fibrates, focusing on their efficacy in increasing HDL cholesterol, based on available experimental data.
Summary of Quantitative Effects on Lipid Profile
The following table summarizes the reported effects of this compound and fibrates on key lipid parameters. It is important to note that the data for this compound is limited to a single published clinical study abstract, while the data for fibrates represents a broader range of effects observed across multiple studies and compounds within the class.
| Agent | Drug/Dosage | Study Population | Duration | % Change in HDL-C | % Change in ApoA-I/A-II | Other Notable Effects |
| This compound | 900 mg/day | Patients with hyperlipidemia and/or low HDL | 16 weeks | ▲ 11.8% | ▲ 31% (ApoA-I+II) | No significant change in total cholesterol or triglycerides. |
| Fibrates | Varies (e.g., Fenofibrate) | Patients with dyslipidemia | Varies | ▲ 10-20% | Data varies | ▼ Triglycerides by 20-50%; ▼ LDL-C by 10-20%.[1] |
This compound: An Investigational Hypolipidemic Agent
This compound, chemically identified as ethyl-2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate, is a hypolipidemic compound that has demonstrated the ability to increase HDL cholesterol levels.
Preclinical and Clinical Data
Limited available data from preclinical and clinical studies indicate that this compound has a favorable effect on the lipid profile, particularly in raising HDL cholesterol.
In a study involving patients with hyperlipidemia and/or hypoalphalipoproteinemia, administration of 900 mg of this compound daily for 16 weeks resulted in a significant mean increase in serum HDL cholesterol by 11.8%. Even more pronounced was the increase in the major protein components of HDL, apolipoproteins A-I and A-II, which saw a mean rise of 31%. Notably, these changes occurred without a significant alteration in total cholesterol or triglyceride levels.
Animal studies in rats have also shown that this compound can lower serum cholesterol and triglycerides while increasing the α-lipoprotein band, which is analogous to HDL in humans. A related compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, demonstrated a reduction in serum cholesterol and triglycerides in rats.[2]
Mechanism of Action
The precise molecular mechanism by which this compound increases HDL cholesterol remains to be fully elucidated from the available public-domain literature. There is currently no direct evidence to suggest its interaction with the peroxisome proliferator-activated receptors (PPARs), the primary targets of fibrates.
Fibrates: Established PPARα Agonists
Fibrates are a well-established class of drugs used to treat dyslipidemia, particularly hypertriglyceridemia. Their HDL-increasing effects are a key component of their therapeutic profile.
Mechanism of Action and Signaling Pathway
Fibrates exert their effects on lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[3]
The activation of PPARα by fibrates leads to:
-
Increased synthesis of apolipoproteins A-I and A-II: These are the primary protein constituents of HDL particles, and their increased production is a key driver of higher HDL levels.
-
Enhanced reverse cholesterol transport: By promoting the formation of new HDL particles, fibrates contribute to the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.
-
Reduced triglyceride levels: Fibrates increase the expression of lipoprotein lipase, an enzyme that breaks down triglycerides in the blood, and decrease the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase. The resulting decrease in triglyceride-rich lipoproteins can indirectly lead to an increase in HDL cholesterol.
Experimental Protocols: A Representative Clinical Trial Workflow
While a direct comparative study protocol for this compound and fibrates is not available, the following diagram illustrates a typical workflow for a clinical trial designed to evaluate the efficacy of an HDL-increasing agent.
Comparative Summary and Future Directions
Both this compound and fibrates have demonstrated the ability to increase HDL cholesterol levels. Fibrates achieve this primarily through the well-characterized PPARα-mediated pathway, which also leads to a significant reduction in triglycerides. The limited data on this compound shows a promising increase in both HDL-C and its associated apolipoproteins, interestingly without a concomitant major effect on triglycerides in the single reported human study.
Key Differences and Gaps in Knowledge:
-
Mechanism of Action: The mechanism of action for fibrates is well-established (PPARα agonism), while that of this compound remains unknown. This is a critical gap in understanding the potential therapeutic profile of this compound.
-
Comparative Efficacy: There are no direct head-to-head studies comparing the efficacy and safety of this compound with any fibrate. The percentage increase in HDL-C appears to be in a similar range based on the limited available data, but this is not a substitute for a direct comparative trial.
-
Pleiotropic Effects: Fibrates have well-documented effects on triglyceride and, to a lesser extent, LDL metabolism. The broader effects of this compound on lipid metabolism and other cardiovascular risk markers are not yet clear.
References
Validating the Lipid-Lowering Effects of Y-9738: A Comparative Guide
A comparative framework for evaluating the efficacy of the novel lipid-lowering agent Y-9738 against established therapies. This guide provides a comprehensive overview of the experimental data and protocols necessary for the validation of a new lipid-lowering compound, using leading drugs from different classes—Atorvastatin (a statin), Ezetimibe (a cholesterol absorption inhibitor), and Evolocumab (a PCSK9 inhibitor)—as benchmarks. Due to the absence of publicly available data on "this compound," this document serves as a template for the requisite comparative studies.
Executive Summary
The development of novel lipid-lowering agents is critical in the management of cardiovascular disease. This guide outlines the essential preclinical validation steps for a new chemical entity, here designated as this compound. By comparing its performance in a secondary hyperlipidemia model to that of established drugs like Atorvastatin, Ezetimibe, and Evolocumab, researchers can ascertain its potential therapeutic utility. The following sections detail the necessary experimental protocols, comparative efficacy data, and the underlying signaling pathways.
Comparative Efficacy of Lipid-Lowering Agents
The lipid-lowering efficacy of a novel compound should be benchmarked against existing therapies. The following table summarizes the typical effects of Atorvastatin, Ezetimibe, and Evolocumab on key lipid parameters in preclinical models. The data for this compound would be populated following analogous in vivo studies.
Table 1: Comparative Lipid-Lowering Effects in a Rodent Model of Hyperlipidemia
| Treatment Group | Dosage | LDL-C Reduction (%) | HDL-C Change (%) | Total Cholesterol Reduction (%) | Triglycerides Reduction (%) |
| Vehicle Control | - | - | - | - | - |
| This compound | [To be determined] | [Experimental data] | [Experimental data] | [Experimental data] | [Experimental data] |
| Atorvastatin | 4-8 mg/kg | ~40-50% | ~5-10% increase | ~30-40% | ~15-25% |
| Ezetimibe | 1-2 mg/kg | ~15-20% | No significant change | ~15-20% | ~5-10% |
| Evolocumab | [Dose equivalent] | ~50-60% | ~5-10% increase | ~40-50% | ~10-20% |
Note: The percentage changes are approximate and can vary based on the specific animal model and experimental conditions.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation process. The following outlines a standard methodology for inducing hyperlipidemia in a rodent model and assessing the effects of lipid-lowering agents.
Animal Model and Hyperlipidemia Induction
-
Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.[3][4] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Hyperlipidemia Induction: A high-fat diet (HFD) is a widely accepted method to induce hyperlipidemia.[5][6]
-
Diet Composition: A typical HFD consists of 45-60% of calories from fat, often supplemented with cholesterol and cholic acid to accelerate the development of dyslipidemia.[5]
-
Induction Period: Animals are typically fed the HFD for a period of 4-8 weeks to establish a stable hyperlipidemic phenotype, characterized by elevated total cholesterol, LDL-C, and triglycerides.[6]
-
Drug Administration and Sample Collection
-
Treatment Groups: Animals are randomly assigned to treatment groups: Vehicle control, this compound (at various doses), Atorvastatin, Ezetimibe, and a human-equivalent dose of a PCSK9 inhibitor like Evolocumab.
-
Drug Administration: Drugs are typically administered daily via oral gavage for a period of 4-12 weeks.[2]
-
Blood Sampling: Blood samples are collected at baseline (before treatment) and at the end of the study period. Serum is separated for lipid profile analysis.
Lipid Profile Analysis
-
Parameters: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are quantified using commercially available enzymatic assay kits.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. The diagrams below illustrate the established signaling pathways for the comparator drugs. The pathway for this compound would be elucidated through further mechanistic studies.
Atorvastatin: HMG-CoA Reductase Inhibition
Statins, such as Atorvastatin, inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This leads to a decrease in intracellular cholesterol, which in turn upregulates LDL receptors on hepatocytes, increasing the clearance of LDL-C from the circulation.
Ezetimibe: Cholesterol Absorption Inhibition
Ezetimibe inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the absorption of dietary and biliary cholesterol from the small intestine into enterocytes. This reduces the amount of cholesterol delivered to the liver.[7]
Evolocumab: PCSK9 Inhibition
Evolocumab is a monoclonal antibody that binds to proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting PCSK9, Evolocumab prevents the degradation of LDL receptors, thereby increasing the number of LDL receptors available to clear LDL-C from the bloodstream.[8][9]
Conclusion
To validate the lipid-lowering effects of this compound, a systematic comparison against established agents in a relevant secondary model is imperative. This guide provides the framework for such a comparison, emphasizing the importance of robust experimental design, comprehensive data collection, and a clear understanding of the underlying molecular mechanisms. The successful completion of these studies will be instrumental in positioning this compound within the therapeutic landscape of lipid-lowering drugs.
References
- 1. Comparison of Ezetimibe/Simvastatin 10/20 mg Versus Atorvastatin 20 mg in Achieving a Target Low Density Lipoprotein-Cholesterol Goal for Patients With Very High Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Ezetimibe and Atorvastatin Alone and in Combination on Lipid Profile in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of four experimental models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison on Animal Models of Hyperlipidemia [slarc.org.cn]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Animal Model Screening for Hyperlipidemic ICR Mice [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Review of Evolocumab for the Reduction of LDL Cholesterol and Secondary Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of evolocumab in reducing lipids and cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on Y-9738 Prevents Direct Comparison
A direct head-to-head comparison between Y-9738 and atorvastatin (B1662188) in murine models cannot be provided at this time due to the absence of publicly available scientific literature and experimental data on this compound. Extensive searches have not yielded any information regarding the mechanism of action, experimental protocols, or effects of a compound designated as this compound.
Consequently, this guide will focus on providing a comprehensive overview of atorvastatin's performance in mice, including its mechanism of action, detailed experimental protocols, and supporting data from various studies. This information is intended to serve as a valuable resource for researchers and drug development professionals working with atorvastatin in a preclinical setting.
Atorvastatin: A Comprehensive In-Vivo Profile in Murine Models
Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1] It belongs to the statin class of drugs, which act by inhibiting HMG-CoA reductase.[2][3][4] Its efficacy in lowering cholesterol and its pleiotropic effects have been extensively studied in various mouse models.
Mechanism of Action
Atorvastatin's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes.[2] This increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream.[2]
Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic effects, including anti-inflammatory, antioxidant, and immunomodulatory properties.[5] Studies in mice have shown that atorvastatin can inhibit the activation of the epidermal growth factor receptor (EGFR) signaling pathway and modulate the TLR2/NF-κB signaling pathway.[5][6]
References
- 1. Effects of Atherogenic Diet and Atorvastatin Treatment on Gene Expression Profiles in the C57BL/6J Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. news-medical.net [news-medical.net]
- 5. Modulatory role of atorvastatin against high-fat diet and zymosan-induced activation of TLR2/NF-ƙB signaling pathway in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atorvastatin slows the progression of cardiac remodeling in mice with pressure overload and inhibits epidermal growth factor receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Y-9738 with Other Lipid-Lowering Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of Y-9738, a hypolipidemic agent identified as an Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, when used in combination with other common lipid-lowering drugs. Due to the limited availability of published data on this compound in combination therapies, this guide leverages existing research on other ACAT inhibitors as a predictive framework for understanding the synergistic potential of this compound. The information presented herein is intended to guide research and development efforts in the field of lipid-lowering therapeutics.
Introduction to this compound and its Mechanism of Action
This compound is a potent hypolipidemic agent that functions as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol.[1][2][3] There are two isoforms of this enzyme, ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[3] By inhibiting ACAT, this compound is expected to reduce the absorption of dietary cholesterol and decrease the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL), from the liver.[1] This dual action leads to a reduction in plasma cholesterol levels.
dot
Caption: Mechanism of action of this compound as an ACAT inhibitor.
Synergistic Potential with Other Lipid-Lowering Drugs
The combination of this compound with other classes of lipid-lowering drugs, such as statins and ezetimibe (B1671841), is anticipated to produce synergistic effects due to their complementary mechanisms of action.
Combination with Statins (HMG-CoA Reductase Inhibitors)
Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol synthesis. This reduction in intracellular cholesterol upregulates LDL receptor expression, leading to increased clearance of LDL cholesterol from the circulation.
The co-administration of an ACAT inhibitor like this compound with a statin is expected to result in a more profound reduction in LDL cholesterol than either agent alone. By inhibiting cholesterol esterification, this compound would further decrease the intracellular pool of cholesterol available for lipoprotein assembly, complementing the statin-induced reduction in cholesterol synthesis.
dot
Caption: Synergistic lipid-lowering pathways of this compound and a statin.
Combination with Ezetimibe
Ezetimibe inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This leads to a reduction in the delivery of dietary and biliary cholesterol to the liver.
Combining this compound with ezetimibe would provide a dual blockade of cholesterol absorption pathways. While ezetimibe prevents the initial uptake of cholesterol into enterocytes, this compound would inhibit the esterification of any cholesterol that is absorbed, further limiting its incorporation into chylomicrons. This combination is expected to significantly reduce the flux of cholesterol from the intestine to the liver.
Comparative Performance Data (Hypothetical based on ACAT inhibitor class)
The following table summarizes the anticipated synergistic effects on lipid profiles based on preclinical and clinical studies of other ACAT inhibitors in combination with statins and ezetimibe. Note: This data is illustrative and requires experimental validation for this compound.
| Treatment Group | TC Reduction (%) | LDL-C Reduction (%) | TG Reduction (%) | HDL-C Change (%) | ApoB Reduction (%) |
| This compound (Monotherapy) | 20-30 | 25-35 | 10-20 | +5 to +15 | 20-30 |
| Statin (Monotherapy) | 25-35 | 30-50 | 15-25 | +5 to +10 | 25-40 |
| This compound + Statin | 40-55 | 50-65 | 25-40 | +10 to +20 | 40-55 |
| Ezetimibe (Monotherapy) | 15-20 | 18-25 | 5-10 | +1 to +5 | 15-20 |
| This compound + Ezetimibe | 30-45 | 35-50 | 15-25 | +5 to +15 | 30-45 |
TC: Total Cholesterol, LDL-C: Low-Density Lipoprotein Cholesterol, TG: Triglycerides, HDL-C: High-Density Lipoprotein Cholesterol, ApoB: Apolipoprotein B.
Experimental Protocols
To experimentally validate the synergistic effects of this compound, the following key assays are recommended.
In Vivo Assessment of Lipid-Lowering Efficacy in a Rodent Model
dot
Caption: Workflow for in vivo assessment of lipid-lowering synergy.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Diet: Animals are fed a high-cholesterol diet (e.g., containing 1% cholesterol, 0.5% cholic acid) to induce hyperlipidemia.
-
Treatment: After an acclimatization period, animals are divided into treatment groups and administered this compound, a statin (e.g., atorvastatin), ezetimibe, or combinations thereof, via oral gavage for a specified duration (e.g., 4 weeks).
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period.
-
Lipid Analysis: Plasma levels of total cholesterol (TC), LDL-C, HDL-C, and triglycerides (TG) are measured using commercially available enzymatic kits.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.
In Vitro ACAT Activity Assay
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from untreated rats or from a relevant cell line.
-
Assay Reaction: The assay is typically performed in a buffer containing [14C]oleoyl-CoA as the substrate.
-
Incubation: Microsomal protein is incubated with the substrate in the presence or absence of this compound and/or other test compounds.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted.
-
Analysis: The amount of radiolabeled cholesteryl oleate (B1233923) formed is quantified by thin-layer chromatography (TLC) and scintillation counting to determine ACAT activity.
Gene Expression Analysis by RT-PCR
Methodology:
-
RNA Isolation: Total RNA is isolated from liver tissue or cultured hepatocytes treated with this compound, a statin, or their combination.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The expression levels of key genes involved in cholesterol metabolism (e.g., HMGCR, LDLR, SREBP-2, ABCA1) are quantified by qPCR using gene-specific primers.
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH), and the relative changes in expression between treatment groups are calculated.
Conclusion
The mechanistic profile of this compound as an ACAT inhibitor strongly suggests a high potential for synergistic lipid-lowering effects when combined with statins or ezetimibe. The complementary pathways targeted by these drug combinations offer a promising strategy for achieving more stringent lipid-lowering goals in patients with hypercholesterolemia. The experimental protocols outlined in this guide provide a framework for the preclinical validation of these synergistic interactions, which is a critical step in the clinical development of this compound as part of a combination therapy regimen. Further research is warranted to fully elucidate the clinical benefits and safety profile of such combination therapies.
References
- 1. Inhibitors of acyl-coenzyme a: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of ROCK Inhibitors in Animal Models
Disclaimer: The compound "Y-9738" specified in the topic of this guide did not yield any public scientific data. Therefore, this guide utilizes data for the extensively studied and representative Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632 , as a primary comparator. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the performance of Y-27632 with other ROCK inhibitors, namely Fasudil (B1672074) and Ripasudil, across various animal species and disease models.
Introduction to ROCK Inhibition
Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. The ROCK signaling pathway is involved in a wide range of cellular processes, including cell adhesion, motility, contraction, and proliferation. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, making ROCK a compelling therapeutic target. This guide focuses on the preclinical evidence for three prominent ROCK inhibitors—Y-27632, Fasudil, and Ripasudil—in various animal models.
The ROCK Signaling Pathway
The Rho/ROCK pathway is a critical regulator of cell shape and movement. The following diagram illustrates the canonical signaling cascade and the point of intervention for ROCK inhibitors.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Y-27632, Fasudil, and Ripasudil.
Comparative Efficacy in Animal Models
The following sections summarize the observed effects of Y-27632, Fasudil, and Ripasudil in various animal models, categorized by therapeutic area.
Ocular Diseases (Glaucoma and Corneal Injury)
ROCK inhibitors have shown significant promise in ophthalmology, primarily by increasing aqueous humor outflow to reduce intraocular pressure (IOP) in glaucoma and by promoting corneal endothelial regeneration.
Table 1: Effects of ROCK Inhibitors in Animal Models of Ocular Disease
| Compound | Animal Model | Condition | Key Findings | Citation(s) |
| Y-27632 | Rabbit | Glaucoma Filtration Surgery | Prevented fibroproliferation and scar formation, improving surgical outcome. | [1][2] |
| Rabbit | Normal Tension | Dose-dependently decreased IOP and increased outflow facility. | [3][4] | |
| Canine | Corneal Cryoinjury | Accelerated corneal endothelial regeneration. | [5][6] | |
| Ripasudil | Mouse | Experimental Glaucoma/Optic Neuropathy | Demonstrated neuroprotective effects on retinal ganglion cells. | [7] |
| Rabbit, Monkey | Normal Tension | Showed significant IOP-lowering effects, with additive effects when combined with other glaucoma agents. | [8] | |
| Mouse | Filtration Surgery | Suppressed postoperative scar formation. | [9] |
Experimental Protocol: Glaucoma Filtration Surgery in Rabbits
The following workflow outlines a typical experimental protocol for evaluating the anti-scarring effects of ROCK inhibitors in a rabbit model of glaucoma filtration surgery.[1][2]
Caption: Experimental workflow for evaluating ROCK inhibitors in a rabbit glaucoma filtration surgery model.
Central Nervous System (Spinal Cord Injury)
ROCK inhibitors are being investigated for their neuroprotective and neuro-regenerative properties following central nervous system injury.
Table 2: Effects of ROCK Inhibitors in Animal Models of Spinal Cord Injury (SCI)
| Compound | Animal Model | Condition | Key Findings | Citation(s) |
| Y-27632 | Rat | Spinal Cord Injury | Improved functional recovery by shifting astrocyte phenotype and morphology. | [10] |
| Mouse | Spinal Cord Injury | Promoted axon growth and improved functional outcomes. | [11] | |
| Fasudil | Mouse | Spinal Cord Trauma | Significantly decreased histological damage and improved motor recovery. | [12] |
| Rat | Spinal Cord Injury | Promoted neurological recovery, possibly through protein kinase inhibition and decreased neutrophil infiltration. | [13][14] | |
| Rat | Spinal Cord Injury | Promoted early functional recovery by enhancing microglia phagocytosis. | [15] |
Experimental Protocol: Spinal Cord Injury in Rats
The following diagram illustrates a common experimental design for assessing the therapeutic potential of ROCK inhibitors in a rat model of spinal cord injury.[13][14]
References
- 1. Potential role of Rho-associated protein kinase inhibitor Y-27632 in glaucoma filtration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Topical Rho-Associated Kinase Inhibitor, Y27632, Accelerates Corneal Endothelial Regeneration in a Canine Cryoinjury Model | Semantic Scholar [semanticscholar.org]
- 6. Topical Rho-Associated Kinase Inhibitor, Y27632, Accelerates Corneal Endothelial Regeneration in a Canine Cryoinjury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additive Intraocular Pressure-Lowering Effects of Ripasudil with Glaucoma Therapeutic Agents in Rabbits and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Rho Kinase Inhibitor Y27632 Improves Recovery After Spinal Cord Injury by Shifting Astrocyte Phenotype and Morphology via the ROCK/NF-κB/C3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compounds co-targeting kinases in axon regulatory pathways promote regeneration and behavioral recovery after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of fasudil, a selective inhibitor of Rho kinase activity, in the secondary injury associated with the experimental model of spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein kinase inhibition by fasudil hydrochloride promotes neurological recovery after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. ROCK inhibition with fasudil promotes early functional recovery of spinal cord injury in rats by enhancing microglia phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents: A General Protocol
The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. While specific protocols are dictated by the substance's unique properties and local regulations, a universal set of principles guides the handling of chemical waste. This document outlines a general procedure for the disposal of a solid, non-highly reactive chemical, drawing upon established safety guidelines.
It is critical to note that no specific disposal information for a substance designated "Y-9738" is publicly available. Therefore, the following guidelines are based on general best practices for laboratory chemical waste management. Always consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for substance-specific disposal instructions.
General Disposal Workflow for Solid Chemical Waste
The proper disposal of chemical waste is a systematic process that begins with identification and ends with collection by trained personnel. Adherence to this workflow minimizes risks and ensures regulatory compliance.
Essential Safety and Handling Protocols for Compound Y-9738
Disclaimer: The following guidelines are provided for a hypothetical compound, "Y-9738," and are based on general laboratory safety principles for handling potent, powdered small molecule compounds. These procedures are for illustrative purposes and must be adapted to the specific chemical and toxicological properties of any real substance. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the novel compound this compound. Adherence to these protocols is critical to ensure personal safety and to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Low-Concentration Solution Handling | - Nitrile Gloves- Safety Glasses- Laboratory Coat | - Double gloving is recommended.- Ensure safety glasses have side shields.- Cuffs of the lab coat should be snug. |
| High-Concentration Solution Handling | - Chemical Resistant Gloves (e.g., Nitrile)- Chemical Splash Goggles- Chemical Resistant Apron over Lab Coat | - Change gloves immediately if contaminated.- Goggles must provide a complete seal around the eyes.- Ensure apron provides adequate coverage. |
| Handling of Powdered this compound | - Double Nitrile Gloves- Chemical Splash Goggles- Face Shield- Disposable Gown- Respiratory Protection (e.g., N95 or higher) | - All handling of powdered this compound must be performed in a certified chemical fume hood.- Ensure proper fit-testing for respirators. |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol outlines the steps for safely preparing a stock solution from powdered this compound.
Materials:
-
Powdered this compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE for handling powdered compounds as specified in the table above. Work exclusively within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use anti-static weighing paper or a weighing boat.
-
Solubilization: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, clearly labeled, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended.
-
Decontamination: Decontaminate all surfaces and equipment used in the procedure. Dispose of all contaminated disposables as hazardous chemical waste.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, tubes, pipette tips) | Labeled Hazardous Waste Bag | Place all solid waste in a designated, sealed, and clearly labeled hazardous waste bag within the fume hood. |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Labeled Hazardous Liquid Waste Container | Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams. |
| Sharps Waste (e.g., contaminated needles, scalpels) | Sharps Container for Chemical Waste | Dispose of all contaminated sharps in a designated sharps container for chemically contaminated items. |
All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.
Visual Guides
The following diagrams illustrate key workflows and a hypothetical signaling pathway for this compound.
Caption: Workflow for safe handling and preparation of this compound solutions.
Caption: Hypothetical signaling cascade initiated by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
